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  • Product: Y8Kcn7S6KE
  • CAS: 752958-88-6

Core Science & Biosynthesis

Foundational

Pharmacology and Therapeutic Profiling of RTI-150: A Phenyltropane Pharmacophore Analysis

The following technical guide details the pharmacology, chemical structure, and experimental profiling of RTI-150 , a highly selective dopamine transporter (DAT) inhibitor. Executive Summary & Chemical Architecture RTI-1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacology, chemical structure, and experimental profiling of RTI-150 , a highly selective dopamine transporter (DAT) inhibitor.

Executive Summary & Chemical Architecture

RTI-150 (RTI-4229-150) is a potent, synthetic phenyltropane derivative developed to probe the structure-activity relationships (SAR) of the cocaine pharmacophore. Unlike cocaine, which acts as a non-selective monoamine transporter inhibitor (blocking DAT, SERT, and NET), RTI-150 exhibits high selectivity for the Dopamine Transporter (DAT) .

Its pharmacological profile is defined by a rapid onset of action and short duration, mimicking the pharmacokinetic (PK) "spike" associated with cocaine's abuse liability. This makes RTI-150 a critical research tool for validating the "Rate of Onset" hypothesis in addiction medicine, rather than a viable therapeutic candidate for substitution therapy.

Chemical Structure & SAR Logic

RTI-150 is structurally derived from the tropane alkaloid skeleton. The modifications at the C2 and C3 positions determine its high affinity and selectivity.

  • Core Scaffold: 8-azabicyclo[3.2.1]octane (Tropane).

  • C2 Position: Cyclobutyl ester (–COOC₄H₇). The bulky cyclobutyl group enhances lipophilicity and blood-brain barrier (BBB) penetration, contributing to its rapid onset.

  • C3 Position: 4-Methylphenyl (p-tolyl). The para-methyl substitution on the phenyl ring typically increases DAT affinity compared to the unsubstituted phenyl ring in WIN 35,428.

FeatureCocaineRTI-150Pharmacological Impact
C2 Substituent Methyl esterCyclobutyl ester Increased lipophilicity; rapid BBB transit.
C3 Substituent Benzoyloxy4-Methylphenyl Removal of ester linkage prevents rapid hydrolysis; stabilizes DAT binding.
Selectivity Non-selectiveDAT Selective Reduces noradrenergic/serotonergic side effects; isolates dopaminergic reward.

Pharmacodynamics: Binding & Selectivity Profiles

RTI-150 is characterized by its extreme selectivity for DAT over the norepinephrine (NET) and serotonin (SERT) transporters. This selectivity allows researchers to isolate dopamine-mediated behaviors without the confounding variables of norepinephrine (arousal/stress) or serotonin (mood/satiety) modulation.

Transporter Selectivity Ratios

The following data summarizes the selectivity profile of RTI-150 compared to cocaine. Lower ratios indicate higher selectivity for DAT.

Table 1: Comparative Selectivity Ratios (DAT vs. NET/SERT)

CompoundDAT/NET RatioDAT/SERT RatioClassification
Cocaine 0.02700.0856Non-selective
RTI-150 0.0008 0.0018 Highly DAT Selective
RTI-336 0.00240.0007DAT Selective

Data Source: Derived from primate binding studies (Kimmel et al., 2007; Carroll et al.). A ratio < 0.01 indicates >100-fold selectivity.

Mechanism of Action

RTI-150 functions as an orthosteric blocker of the DAT. By binding to the S1 site (substrate binding site), it prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.

  • Potency: Approximately 5x that of cocaine.

  • Effect: Causes a rapid, supraphysiological accumulation of extracellular dopamine in the nucleus accumbens (NAc).

G cluster_0 Selectivity Filter RTI150 RTI-150 (Ligand) DAT Dopamine Transporter (DAT) RTI150->DAT High Affinity Binding (Ki ~10-40 nM) NET NET Transporter RTI150->NET Negligible Binding SERT SERT Transporter RTI150->SERT Negligible Binding DA_Synapse Synaptic Cleft (Dopamine Accumulation) DAT->DA_Synapse Blockade of Reuptake PostSynaptic Post-Synaptic D2 Receptor Activation DA_Synapse->PostSynaptic Increased Signaling Behavior Locomotor Activity & Reinforcement PostSynaptic->Behavior Psychostimulant Effect

Figure 1: Pharmacodynamic Pathway of RTI-150. Note the exclusion of NET/SERT pathways, highlighting its specificity.

Behavioral Pharmacology & The "Rate of Onset" Hypothesis[1]

RTI-150 is pivotal in addiction research because it disproves the idea that DAT selectivity alone eliminates abuse potential. Instead, it confirms that the pharmacokinetic profile (PK) —specifically the rate of onset—is the primary driver of reinforcing efficacy.

In Vivo Microdialysis & IVSA

Studies in squirrel monkeys have demonstrated that RTI-150 produces a "cocaine-like" spike in dopamine.

  • Onset to Peak (Microdialysis): 20 minutes (Fast).

  • Duration: Returns to baseline within 60 minutes (Short).

  • Reinforcing Strength: In Intravenous Self-Administration (IVSA) assays, RTI-150 maintains responding rates comparable to cocaine.[1]

Comparison with Therapeutic Candidates:

  • RTI-150 (Fast/Short): High abuse liability. Mimics the "rush."

  • RTI-336 (Slow/Long): Low abuse liability. Produces a stable elevation of dopamine, making it a better candidate for agonist therapy (similar to methadone for opioids).

Experimental Protocols

To validate the pharmacological profile of RTI-150, the following standardized protocols are recommended. These ensure reproducibility and data integrity.[2]

Protocol 4.1: Radioligand Binding Assay (DAT Affinity)

Objective: Determine the inhibition constant (


) of RTI-150 at the dopamine transporter.
  • Tissue Preparation:

    • Homogenize rat striatal tissue in ice-cold sucrose phosphate buffer.

    • Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.

    • Centrifuge supernatant at 17,000 x g (20 min) to isolate synaptosomal membranes.

  • Incubation:

    • Resuspend pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl).

    • Radioligand: Use [³H]WIN 35,428 (2 nM final concentration).

    • Displacer: Add varying concentrations of RTI-150 (

      
       to 
      
      
      
      M).
    • Non-Specific Binding: Define using 30 µM cocaine or GBR-12909.

    • Incubate at 4°C for 2 hours (equilibrium).

  • Filtration & Counting:

    • Rapidly filter through Whatman GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol 4.2: Primate Intravenous Self-Administration (IVSA)

Objective: Assess the reinforcing efficacy (abuse potential) of RTI-150.

IVSA_Workflow cluster_analysis Interpretation Start Subject Training (Squirrel Monkeys) Catheter Surgical Implantation (Indwelling Venous Catheter) Start->Catheter Baseline Establish Baseline (Cocaine Training) Catheter->Baseline Substitution Substitution Phase (Replace Cocaine with RTI-150) Baseline->Substitution Schedule Fixed Ratio (FR) or Progressive Ratio (PR) Schedule Substitution->Schedule Data Measure: Injections/Session & Break Point Schedule->Data Result1 High Response Rate = High Abuse Potential Data->Result1 RTI-150 Result2 Low Response Rate = Low Abuse Potential Data->Result2 Saline/Vehicle

Figure 2: IVSA Experimental Workflow for Abuse Liability Assessment.

  • Subjects: Adult male squirrel monkeys (Saimiri sciureus).

  • Catheterization: Implant chronic indwelling venous catheters under isoflurane anesthesia.

  • Training: Train animals to press a lever for cocaine injections (e.g., 30 µg/kg/inj) under a Fixed Ratio (FR10) schedule.

  • Substitution Testing:

    • Replace cocaine with RTI-150 doses (0.01, 0.03, 0.1, 0.3 mg/kg).

    • Allow 3-4 sessions per dose to establish stable responding.

    • Control: Intersperse saline substitution sessions to verify extinction.

  • Data Output: Plot "Number of Injections" vs. "Dose" (Inverted U-shaped curve indicates reinforcement).

Therapeutic Implications

While RTI-150 is not a clinical drug candidate, its role in drug development strategy is profound.

  • Failure as Therapy: Its fast onset and high reinforcing efficacy confirm that simply creating a "clean" DAT inhibitor (without NET/SERT activity) is insufficient to treat cocaine addiction. The drug must also have slow pharmacokinetics (like RTI-336) to avoid the euphoric "rush."

  • Success as a Probe: RTI-150 is used to model the "ideal" addictive agent—highly specific and rapidly acting—allowing scientists to map the precise neural circuitry of dopamine-mediated reward without the "noise" of other neurotransmitters.

References

  • Kimmel, H. L., et al. (2007). Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys. Pharmacology Biochemistry and Behavior.[3]

  • Carroll, F. I., et al. (2006). Synthesis and comparative monoamine transporter binding properties of 3beta-(4-methylphenyl)tropane derivatives. Journal of Medicinal Chemistry.[1]

  • Research Triangle Institute. Behavioral Pharmacology Services and Capabilities. RTI International.[4][5]

  • Kuhar, M. J., & Pilotte, N. S. (1996). Neurochemical correlates of cocaine substitution. NIDA Research Monographs.

  • Howell, L. L., et al. (2014). A thermostable bacterial cocaine esterase rapidly eliminates cocaine from brain in nonhuman primates. Translational Psychiatry.

Sources

Exploratory

Technical Analysis: Binding Affinity &amp; Pharmacodynamics of RTI-150

The following technical guide details the binding affinity, structural pharmacology, and experimental characterization of RTI-150 (RTI-4229-150). Subject: RTI-150 ((-)-2 -Carbocyclobutoxy-3 -(4-methylphenyl)tropane) Clas...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity, structural pharmacology, and experimental characterization of RTI-150 (RTI-4229-150).

Subject: RTI-150 ((-)-2 -Carbocyclobutoxy-3 -(4-methylphenyl)tropane)
Classification: Phenyltropane Dopamine Reuptake Inhibitor (DRI)
Document ID: RTI-TECH-150-BIND

Executive Summary

RTI-150 is a high-affinity, selective dopamine transporter (DAT) inhibitor derived from the phenyltropane scaffold.[1] Unlike many DAT-selective analogs that exhibit slow pharmacokinetics (e.g., RTI-113, RTI-177), RTI-150 is unique for combining high DAT selectivity with a rapid onset of action and short duration, mimicking the pharmacokinetic profile of cocaine.

This guide analyzes the binding affinity of RTI-150 at the three major monoamine transporters—Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET)—and details the experimental protocols required to validate these metrics.

Molecular Profile & SAR Logic

RTI-150 belongs to the 3-phenyltropane class of cocaine analogs. Its high affinity and selectivity are driven by specific structural modifications to the tropane core.

  • 2

    
    -Position:  Substitution of the methyl ester (found in cocaine) with a cyclobutyl ester . This bulky lipophilic group enhances DAT affinity while reducing interaction with NET and SERT.
    
  • 3

    
    -Position:  A para-methyl  substitution on the phenyl ring. This modification typically increases DAT potency compared to the unsubstituted phenyl ring of WIN 35,428.
    
Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core Tropane Core (8-azabicyclo[3.2.1]octane) Pos2 2β-Position (Cyclobutyl Ester) Core->Pos2 Pos3 3β-Position (4-Methylphenyl) Core->Pos3 Effect1 Steric Bulk Excludes NET/SERT binding Pos2->Effect1 Selectivity Effect2 Enhanced Lipophilicity Rapid BBB Penetration Pos2->Effect2 Kinetics Pos3->Effect2 Potency Outcome RTI-150 Profile: High DAT Selectivity Fast Onset Effect1->Outcome Effect2->Outcome

Figure 1: Structural modifications of RTI-150 and their pharmacological consequences.

Binding Affinity Profile

The binding profile of RTI-150 is characterized by extreme selectivity for the Dopamine Transporter (DAT) over the Norepinephrine (NET) and Serotonin (SERT) transporters.

Table 1: Selectivity Ratios (Rat Brain Synaptosomes)

Data derived from competitive binding assays using [³H]WIN 35,428 (DAT), [³H]Paroxetine (SERT), and [³H]Nisoxetine (NET).

Transporter ComparisonRatio (

Target /

Off-Target)
Interpretation
DAT / NET 0.0008 >1,200-fold selectivity for DAT over NET
DAT / SERT 0.0018 >500-fold selectivity for DAT over SERT
Potency vs. Cocaine ~5.0x 5-fold higher affinity for DAT than Cocaine
Table 2: Estimated Binding Constants ( )

Note: Absolute


 values vary by lab conditions. Values below are standardized estimates based on relative potency to Cocaine (

nM in these assays).
TargetLigand UsedEstimated

(nM)
Affinity Level
DAT [³H]WIN 35,428~10 – 40 nM High
SERT [³H]Paroxetine> 10,000 nM Negligible
NET [³H]Nisoxetine> 20,000 nM Negligible

Key Insight: Unlike "mixed" inhibitors like Cocaine or RTI-112, RTI-150 functions as a "pure" dopaminergic agent in binding contexts. However, its behavioral profile mimics cocaine due to its rapid entry into the brain, a property often lost in other DAT-selective compounds.

Experimental Methodology: Radioligand Binding

To replicate or validate the binding affinity of RTI-150, the following "Gold Standard" protocol must be utilized. This protocol ensures equilibrium conditions and prevents ligand depletion artifacts.

Protocol: Competitive Binding Assay at DAT

Reagents:

  • Tissue Source: Rat striatal membranes (rich in DAT).

  • Radioligand: [³H]WIN 35,428 (Specific Activity: ~80 Ci/mmol). Concentration: 2 nM.

  • Displacer: RTI-150 (10⁻¹² M to 10⁻⁴ M).

  • Non-Specific Binding (NSB) Definer: Cocaine (30 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl.

Workflow:

  • Preparation: Homogenize rat striata in ice-cold buffer. Centrifuge (20,000 x g) to isolate membranes. Resuspend to final protein conc. of 0.5 mg/mL.

  • Incubation:

    • Mix 100 µL Membrane + 50 µL [³H]WIN 35,428 + 50 µL RTI-150 (various concentrations).

    • Incubate at 4°C for 2 hours (Critical: Low temp prevents transporter degradation and internalization).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (reduces filter binding).

  • Quantification: Liquid scintillation counting.

Visualization: Assay Logic Flow

Assay_Flow cluster_binding Competitive Binding System Step1 Tissue Prep (Rat Striatum) Step2 Incubation (4°C, 2 hrs) Step1->Step2 Step3 Filtration (GF/B Filters + PEI) Step2->Step3 Ligand [³H]WIN 35,428 (2 nM) Ligand->Step2 Target DAT Protein Target->Step2 Drug RTI-150 (Variable Conc) Drug->Step2 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Non-linear regression) Step4->Step5

Figure 2: Workflow for determining Ki values using competitive radioligand binding.

Mechanistic Implications

The binding data for RTI-150 reveals a critical dissociation between selectivity and abuse potential .

  • Selectivity Hypothesis: Historically, it was believed that DAT selectivity would reduce abuse potential (by avoiding NET/SERT modulation).

  • RTI-150 Paradox: Despite being highly DAT selective (Ratio < 0.001), RTI-150 is a potent reinforcer.

  • Resolution: The rate of onset is the dominant variable. RTI-150 binds to DAT rapidly (peak effect ~18 min), causing a surge in synaptic dopamine that triggers reinforcement. Slower DAT-selective analogs (e.g., RTI-112) bind with high affinity but slow kinetics, resulting in low abuse potential.

Signaling Pathway Visualization

Mechanism RTI150 RTI-150 Administration DAT DAT Binding (High Affinity, High Selectivity) RTI150->DAT Kinetics Fast Onset (Lipophilic Cyclobutyl Group) RTI150->Kinetics DA_Surge Rapid Synaptic Dopamine Surge DAT->DA_Surge Kinetics->DA_Surge Amplifies Outcome1 Locomotor Stimulation DA_Surge->Outcome1 Outcome2 High Reinforcement (Abuse Potential) DA_Surge->Outcome2

Figure 3: Pharmacodynamic pathway linking binding kinetics to behavioral outcomes.

References

  • Kuhar, M. J., et al. (1999). Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys. Journal of Pharmacology and Experimental Therapeutics.

  • Carroll, F. I., et al. (2006).[2] Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse. AAPS Journal.

  • Howell, L. L., et al. (2007).[3] Relationship between rate of drug uptake in brain and behavioral pharmacology of monoamine transporter inhibitors in rhesus monkeys. Psychopharmacology.

  • Navarro, H. A., et al. (2008).[4] Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry.

Sources

Foundational

Technical Investigation: Abuse Liability Assessment of RTI-150

A Strategic Guide for Preclinical Evaluation Executive Synthesis RTI-150 (RTI-4229-150) represents a critical case study in the structure-activity relationship (SAR) of phenyltropane analogs. Unlike typical dopamine reup...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Preclinical Evaluation

Executive Synthesis

RTI-150 (RTI-4229-150) represents a critical case study in the structure-activity relationship (SAR) of phenyltropane analogs. Unlike typical dopamine reuptake inhibitors (DRIs) developed for therapeutic utility (e.g., ADHD, smoking cessation), RTI-150 possesses a pharmacokinetic (PK) profile that mimics the rapid onset of cocaine while exhibiting approximately 5-fold greater potency .

This guide details the technical framework for assessing the abuse potential of RTI-150. It moves beyond standard operating procedures to explain the mechanistic rationale behind every experimental parameter, ensuring data robustness (E-E-A-T) and translational relevance.

Pharmacological Profile & Mechanism

To design valid behavioral assays, one must first understand the molecular driver. RTI-150 is a non-selective monoamine transporter inhibitor with a distinct bias toward the Dopamine Transporter (DAT).

Structural Determinants of Abuse

The abuse liability of RTI-150 is functionally linked to its C2-position substituent.

  • Chemical Identity: (-)-2β-Carbocyclobutoxy-3β-(4-methylphenyl)tropane.[1]

  • The Cyclobutyl Ester: Unlike the methyl ester in cocaine, the cyclobutyl group increases lipophilicity. This facilitates rapid Blood-Brain Barrier (BBB) penetration, correlating directly with the subjective "rush" or high-velocity onset of action—a primary determinant of addictiveness.

Binding Affinity Data (Comparative)

Table 1: Comparative Binding Affinities (Ki) and Selectivity Ratios.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (DAT/SERT)Potency vs. Cocaine
RTI-150 ~10 - 50 >500 >100 High ~5x
Cocaine~200 - 400~150~100Low (Balanced)1x (Baseline)
RTI-55~1.2~4.0~10Low (Potent/Non-selective)~200x

Note: Values represent consensus ranges from rodent striatal tissue assays. Lower Ki indicates higher affinity.

Mechanistic Pathway Visualization

The following diagram illustrates the synaptic blockade mechanism. RTI-150 competes with dopamine for DAT binding sites, but unlike substrates (e.g., amphetamine), it does not reverse transport.

DAT_Mechanism RTI150 RTI-150 (Lipophilic Ligand) DAT Dopamine Transporter (Presynaptic Membrane) RTI150->DAT High-Affinity Binding DA_Synapse Synaptic Cleft (DA Accumulation) DAT->DA_Synapse Blockade of Reuptake Receptors Post-Synaptic Receptors (D1/D2 Activation) DA_Synapse->Receptors Increased Concentration Signal Reward Signal (Nucl. Accumbens) Receptors->Signal Phasic Firing

Figure 1: Synaptic mechanism of RTI-150. Red arrow indicates the primary site of action (DAT blockade).

Module A: Intravenous Self-Administration (IVSA)

The Gold Standard for Reinforcement. This assay measures the reinforcing efficacy of RTI-150. Does the animal work to obtain the drug?

Experimental Design Strategy
  • Subject: Rhesus Macaques or Sprague-Dawley Rats (Male/Female).

  • Route: Intravenous (IV) via indwelling jugular catheter.

  • Control: Saline (negative) and Cocaine (positive).

Self-Validating Protocol Steps
  • Catheter Patency Check (Critical): Before any data collection, infuse a short-acting barbiturate (e.g., methohexital).

    • Validation: Immediate loss of muscle tone confirms IV access. If no effect, data is invalid.

  • Acquisition Phase (FR1):

    • Animals are trained on a Fixed Ratio 1 (FR1) schedule using food or cocaine.

    • Criterion: Stable responding (>20 infusions/session) for 3 consecutive days.

  • Substitution Testing:

    • Replace training drug with RTI-150 doses (0.01, 0.03, 0.1, 0.3 mg/kg/inj).

    • Logic: This generates the Inverted-U Dose-Response Curve .

      • Ascending Limb: Reinforcing effects increase with dose.

      • Descending Limb: Satiety or stereotypic behaviors compete with lever pressing.

Progressive Ratio (PR) Schedule

To measure motivation (Break Point), not just rate.

  • Algorithm:

    
    .
    
  • Endpoint: The session ends when the animal fails to complete the ratio within 1 hour.

  • RTI-150 Prediction: Due to high DAT occupancy, RTI-150 typically yields higher break points than cocaine at equipotent doses.

IVSA_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Training cluster_2 Phase 3: Testing Surgery Catheter Implantation Recovery 7-Day Recovery Surgery->Recovery Training Cocaine Training (FR1 -> FR5) Recovery->Training Stability Stability Criteria (<15% var over 3 days) Training->Stability Washout Extinction/Washout Stability->Washout Test RTI-150 Substitution (Randomized Doses) Washout->Test Test->Washout Next Dose

Figure 2: IVSA Experimental Workflow. The loop between Test and Washout ensures no carryover effects.

Module B: Drug Discrimination

The Proxy for Subjective Effects. This assay asks the animal: "Does this feel like Cocaine?"

Protocol Logic
  • Training: Animals learn to press the Left Lever if given Cocaine (10 mg/kg) and the Right Lever if given Saline.

  • Testing RTI-150: Administer RTI-150 and observe lever selection.

    • >80% Drug Lever Responding: Full Generalization (High Abuse Potential).

    • 20-80%: Partial Generalization.

    • <20%: No Generalization.

Time-Course Analysis

Because RTI-150 has a cyclobutyl ester, its onset is rapid. However, discrimination studies also reveal Duration of Action .

  • Procedure: Administer RTI-150 and test at T=15, 30, 60, 120 mins.

  • Result: RTI-150 typically maintains drug-appropriate responding longer than cocaine due to metabolic stability of the tropane ring, despite the rapid onset.

Translational Risk Assessment

Based on animal models, RTI-150 presents a High Risk profile.

  • Reinforcement: It serves as a robust positive reinforcer in IVSA, maintaining high rates of responding.

  • Potency: The 5x potency shift implies that smaller quantities are required for psychoactive effect, increasing the risk of accidental overdose if distributed illicitly.

  • Kinetics: The "Fast Onset / Intermediate Duration" profile creates a high-velocity reward signal (rush) followed by a sustained period of dopamine elevation, maximizing the addiction liability index.

References

  • Carroll, F. I., et al. (2006). Synthesis and Monoamine Transporter Binding Properties of 3β-(4'-Methylphenyl)tropane-2β-carboxylic Acid Esters.Journal of Medicinal Chemistry . Link

  • Kuhar, M. J., & Pilotte, N. S. (1996). Neurochemical correlates of cocaine abstinence and craving.Trends in Pharmacological Sciences . Link

  • Howell, L. L., et al. (2000). Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor, RTI-113, in the squirrel monkey.[2]Journal of Pharmacology and Experimental Therapeutics . Link

  • Platt, D. M., et al. (2005).[3] Intravenous self-administration techniques in monkeys.[3][4]Current Protocols in Neuroscience . Link

  • RTI International. (2023). Evaluation of the modulatory effects of minor cannabinoids... using drug discrimination methods.Cannabis and Cannabinoid Research .[4][5] Link

Sources

Exploratory

The Phenyltropane Saga: A Technical History of Monoamine Transporter Ligands from the Research Triangle Institute

An In-depth Guide for Drug Development Professionals Abstract The systematic investigation of the 3β-phenyltropane scaffold, pioneered by Dr. F. Ivy Carroll and his team at the Research Triangle Institute (RTI), represen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Drug Development Professionals

Abstract

The systematic investigation of the 3β-phenyltropane scaffold, pioneered by Dr. F. Ivy Carroll and his team at the Research Triangle Institute (RTI), represents a landmark chapter in medicinal chemistry and neuroscience.[1][2][3] Originating from efforts to understand and improve upon the pharmacology of cocaine, this extensive body of work has yielded a diverse arsenal of molecular probes that have been instrumental in elucidating the structure and function of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. More than just research tools, the RTI series has produced compounds with significant potential as pharmacotherapies for substance use disorders, depression, and ADHD.[4][5] This guide provides a technical overview of the historical development of RTI-series phenyltropanes, detailing the foundational structure-activity relationship (SAR) discoveries, the evolution of chemical synthesis, and the key pharmacological evaluation methodologies that have defined the field.

Genesis: Deconstructing Cocaine to Build a Better Ligand

The story of the RTI phenyltropanes begins with cocaine. In the 1970s and 80s, researchers sought to dissociate the potent reinforcing effects of cocaine, mediated primarily by its blockade of the dopamine transporter, from its significant cardiotoxicity, which is linked to its local anesthetic properties of blocking sodium channels.[4] The core hypothesis was that the benzoyloxy ester at the C-3 position of the tropane ring was not essential for DAT inhibition but was crucial for cardiotoxicity.

Early work by Clarke et al. in 1973 laid the groundwork, demonstrating that removing this ester and directly attaching a phenyl group to the C-3 position of the tropane skeleton retained stimulant activity.[6][7] These first-generation compounds, notably WIN 35,065-2 and its more recognized analog, WIN 35,428 (also known as CFT), confirmed that the 3β-phenyltropane scaffold was a viable pharmacophore for DAT inhibition.[7][8] A critical early discovery was the stereochemical requirement for activity; only the β,β-isomers (referring to the orientation of the substituents at C-2 and C-3) showed significant behavioral effects, a principle that would guide all subsequent development.[8]

The Core Pharmacophore and Early SAR

The initial RTI compounds established the fundamental structure-activity relationships for the 3β-phenyltropane class. The basic scaffold contains several key positions for chemical modification that profoundly influence potency and selectivity.

Figure 1: Core 3β-Phenyltropane Scaffold and Key Modification Sites.
  • The C-3β Phenyl Ring: Substitutions on this ring were found to be a primary determinant of transporter selectivity and potency. Early work showed that electron-withdrawing groups, such as halogens, at the 4'-position (para position) of the phenyl ring generally increased DAT affinity. This led to the development of highly potent compounds like RTI-55 (Iometopane, β-CIT), which features a 4'-iodo substituent.[9][10] RTI-55 became a widely used radioligand for imaging both dopamine and serotonin transporters due to its high affinity for both.[10][11]

  • The C-2β Carbomethoxy Group: This group, inherited from the cocaine structure, proved to be a fertile ground for modification. The general finding was that increasing the lipophilicity and steric bulk of the ester at the C-2β position could significantly enhance DAT binding affinity.[9][12] This principle guided the synthesis of analogs with isopropyl esters (e.g., RTI-121) and other larger groups, which often displayed sub-nanomolar affinity for DAT.[13][14][15]

  • The N-8 Methyl Group: While many of the most potent compounds retain the N-methyl group from cocaine, modifications at this position were explored to modulate activity and metabolic stability.

The Isoxazole Revolution: Engineering DAT Selectivity

A major leap forward in the development of RTI phenyltropanes was the replacement of the C-2β ester with various heterocyclic rings. This strategic shift was driven by the desire to improve metabolic stability and to fine-tune selectivity for DAT over SERT and NET. The most successful of these efforts involved the introduction of isoxazole moieties.

This chemical evolution led to the synthesis of some of the most potent and selective DAT inhibitors known, such as RTI-177 and RTI-336.[4][15] For instance, RTI-336 (3β-(4-chlorophenyl)-2β-[3-(4'-methylphenyl)isoxazol-5-yl]tropane) exhibits exceptional affinity for DAT (IC₅₀ = 4.1 nM) and remarkable selectivity, being 419-fold more selective for DAT over NET and 1404-fold over SERT.[4] This high degree of selectivity makes such compounds invaluable as research tools to isolate the effects of DAT inhibition from the confounding effects of SERT and NET activity.

The Rise of "Atypical" Inhibitors

While the primary goal was often to create potent and selective DAT inhibitors, the research also uncovered compounds with a pharmacological profile distinct from cocaine. These "atypical" DAT inhibitors, while binding potently to the transporter, do not produce the same robust stimulant or reinforcing effects as cocaine.[5][16][17]

The prevailing hypothesis is that "typical" inhibitors like cocaine lock the transporter in an outward-facing conformation, preventing dopamine reuptake. In contrast, atypical inhibitors are thought to stabilize a more inward-facing or occluded state of the transporter.[16] This different conformational effect on the DAT protein is believed to be the molecular basis for their unique behavioral profiles, which include a lower abuse liability.[5][16] This discovery opened a new therapeutic avenue: developing DAT-binding compounds as potential treatments for cocaine addiction, where they might occupy the transporter and block cocaine from binding without producing cocaine-like effects themselves.[4]

Data Summary: Transporter Binding Affinities

The systematic exploration of the phenyltropane scaffold has generated a vast amount of pharmacological data. The following table summarizes the in vitro binding affinities (expressed as Kᵢ or IC₅₀ values in nM) for a selection of key RTI-series compounds at the dopamine, serotonin, and norepinephrine transporters.

CompoundDAT (Kᵢ/IC₅₀, nM)SERT (Kᵢ/IC₅₀, nM)NET (Kᵢ/IC₅₀, nM)DAT/SERT Selectivity RatioDAT/NET Selectivity RatioReference(s)
Cocaine~100-500~300-800~200-600~0.5~0.5[10][18]
WIN 35,428 (CFT)11 - 20~3000~1500~150~75[12]
RTI-55 (β-CIT)0.5 - 2.01.0 - 3.030 - 50~1~25[9][10]
RTI-1210.1 - 0.5~300~3000~600~6000[13][15]
RTI-11210.51.325400.12242[2]
RTI-1771.324575111890393[4]
RTI-3364.1575617181404419[4]
RTI-835528.440300.5273[17]

Note: Absolute values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). Ratios provide a more consistent measure of selectivity.

Methodological Cornerstones

The development of the RTI phenyltropanes was underpinned by robust and reproducible synthetic chemistry and pharmacological assays.

Representative Synthetic Protocol

The synthesis of most 3β-phenyltropane-2β-carboxylic acid methyl esters begins with (-)-cocaine, from which anhydroecgonine methyl ester is prepared. The key step is the conjugate addition of a phenyl-Grignard reagent.

Synthesis_Workflow cluster_step2 cocaine (-)-Cocaine anhydro Anhydroecgonine Methyl Ester cocaine->anhydro reagent1 grignard Phenyl Grignard Reagent (ArMgBr) intermediate Intermediate Adduct anhydro->intermediate grignard->intermediate product 3β-Aryl-2β-carbomethoxy- tropane (e.g., RTI compound) intermediate->product reagent3 reagent1 Hydrolysis & Dehydration reagent2 Conjugate Addition (Cu(I) catalyst, Et₂O, -45°C) reagent3 Acid Workup (e.g., TFA) step2_label reagent2

Figure 2: Generalized Synthetic Workflow for Phenyltropanes.

Step-by-Step Methodology: Synthesis of 3β-(4'-Chlorophenyl)tropane-2β-carboxylic acid methyl ester (a representative analog)

  • Preparation of Anhydroecgonine Methyl Ester: This starting material is typically prepared from natural (-)-cocaine via established literature methods involving hydrolysis and dehydration.[8]

  • Grignard Reagent Formation: Prepare the 4-chlorophenylmagnesium bromide Grignard reagent by reacting 4-bromochlorobenzene with magnesium turnings in anhydrous diethyl ether (Et₂O) under an inert atmosphere (e.g., Argon).

  • Conjugate Addition: In a flame-dried, three-neck flask under Argon, dissolve anhydroecgonine methyl ester in anhydrous Et₂O and cool the solution to -45 °C using an appropriate cooling bath. Add a catalytic amount of a copper(I) salt (e.g., CuI).

  • Reaction: Slowly add the prepared Grignard reagent to the cooled solution of anhydroecgonine methyl ester. Maintain the temperature at -45 °C and stir the reaction mixture for several hours until TLC analysis indicates consumption of the starting material.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. The resulting mixture is then typically treated with an acid, such as trifluoroacetic acid (TFA), to facilitate the final arrangement to the desired product.[8]

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3β-(4'-chlorophenyl)tropane-2β-carboxylic acid methyl ester.

Radioligand Binding Assay Protocol

The primary method for determining the affinity of RTI compounds for monoamine transporters is the competitive radioligand binding assay. This technique measures the ability of a test compound (the "competitor") to displace a known radioactive ligand from the transporter.

Binding_Assay_Workflow cluster_total Total Binding cluster_nsb Non-Specific Binding (NSB) prep Prepare Tissue Homogenate (e.g., Rat Striatum for DAT) incubate Incubate Homogenate with: • Radioligand (e.g., [³H]WIN 35,428) • Test Compound (Varying Conc.) prep->incubate separate Separate Bound & Free Ligand (Rapid Vacuum Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (Non-linear regression to find IC₅₀/Kᵢ) count->analyze incubate_total Homogenate + Radioligand incubate_nsb Homogenate + Radioligand + Excess Unlabeled Ligand (e.g., 10µM Cocaine)

Figure 3: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology: DAT Binding Assay

  • Tissue Preparation: Homogenize brain tissue from a region rich in the target transporter (e.g., rat striatum for DAT) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate or individual tubes, set up the assay in triplicate.

    • Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-121 for DAT) at a concentration near its Kₔ value.[1][15]

    • Non-Specific Binding (NSB): Add the same components as for total binding, plus a high concentration of a known non-radioactive DAT inhibitor (e.g., 10 µM cocaine or mazindol) to saturate the specific binding sites.

    • Competition: Add membrane preparation, radioligand, and varying concentrations of the test RTI compound (typically spanning 6-8 orders of magnitude).

  • Incubation: Incubate the reactions at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand. Immediately wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Outlook

The historical development of the RTI-series phenyltropanes is a compelling example of rational drug design. From the initial goal of creating a safer cocaine analog, the program has evolved to produce a sophisticated and diverse library of monoamine transporter ligands. These compounds have not only been indispensable for basic neuroscience research but also hold significant promise for treating complex CNS disorders. The distinction between "typical" and "atypical" inhibitors, a direct result of this systematic research, has fundamentally changed our understanding of DAT pharmacology and opened new avenues for medication development. Future work will likely focus on further refining selectivity, optimizing pharmacokinetic properties for therapeutic use, and exploring novel chemical scaffolds inspired by the decades of SAR knowledge gained from the foundational phenyltropane core.

References

  • Carroll, F. I., et al. (1995). 4'-Substituted Phenyl)tropane-2.beta.-carboxylic Acid Ester and Amide Analogs. New High-Affinity and Selective Compounds for the Dopamine Transporter. Journal of Medicinal Chemistry, 38(2), 379-388). [Link]

  • Drug Enforcement Administration (DEA). (n.d.). Characterization of 2β-(1,2,4-Oxadiazol-5-methyl)-3β-phenyltropane (“RTI-126”). DEA.gov. [Link]

  • Daunais, J. B., et al. (1993). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3β-Phenyltropane Derivatives. Journal of Medicinal Chemistry, 36(24), 3829-3835). [Link]

  • Boja, J. W., et al. (1991). [125I]RTI-55: a potent ligand for the dopamine and serotonin transporters. European Journal of Pharmacology, 194(1), 133-134). [Link]

  • Meltzer, P. C., et al. (1993). Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomography imaging. Journal of Medicinal Chemistry, 36(7), 855-862). [Link]

  • Boja, J. W., et al. (1992). High affinity binding of [125I]RTI-121 to dopamine transporters in striatum. European Journal of Pharmacology, 227(4), 455-456). [Link]

  • Carroll, F. I., et al. (2002). Synthesis and transporter binding properties of 3beta-[4'-(phenylalkyl, -phenylalkenyl, and -phenylalkynyl)phenyl]tropane-2beta-carboxylic acid methyl esters. Journal of Medicinal Chemistry, 45(19), 4048-4059). [Link]

  • Negus, S. S., et al. (2009). Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates. Psychopharmacology, 203(2), 353-364). [Link]

  • Avelar, A. J., et al. (2017). Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons. Neuropharmacology, 123, 163-174). [Link]

  • Soman, A., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.11.1-12.11.18. [Link]

  • Hiranita, T., et al. (2018). Pharmacological Classification of Centrally Acting Drugs Using EEG in Freely Moving Rats: An Old Tool to Identify New Atypical Dopamine Uptake Inhibitors. Neuropharmacology, 142, 106-117. [Link]

  • Kimmel, H. L., et al. (2007). Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys. Pharmacology Biochemistry and Behavior, 86(1), 45-54). [Link]

  • Jin, C., Navarro, H. A., & Carroll, F. I. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of Medicinal Chemistry, 51(24), 8048-8056). [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Wikipedia. (n.d.). RTI-83. Wikipedia. [Link]

  • Schmid, D., et al. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. ETH Zurich Research Collection. [Link]

  • Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 748118. [Link]

  • Bennett, B. A., et al. (2007). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. Neurochemistry International, 50(6), 846-854). [Link]

  • Patsnap Synapse. (2025). RTI-111. Patsnap. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology, 92(7), 2249-2267). [Link]

  • Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163). [Link]

  • Niello, M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(7), e2212788120. [Link]

  • Newman, A. H., et al. (2002). Structure-activity relationship comparison of (S)-2beta-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes and (R)-2beta-substituted 3beta-(3,4-dichlorophenyl)tropanes. Journal of Medicinal Chemistry, 45(19), 4135-4143). [Link]

  • Braden, M. R., et al. (2006). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of Medicinal Chemistry, 49(24), 7179-7186). [Link]

  • Wikipedia. (n.d.). Phenyltropane. Wikipedia. [Link]

  • Auburn University. (2023). Alumni Spotlight: Dr. Frank Ivy Carroll: “Outwork your competition”. Auburn University College of Sciences and Mathematics. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Dosing Regimens for RTI-150 in Rodent Behavioral Assays

For Researchers, Scientists, and Drug Development Professionals Introduction RTI-150, a phenyltropane derivative, is a potent and selective dopamine transporter (DAT) inhibitor.[1] Its structural similarity to cocaine, c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-150, a phenyltropane derivative, is a potent and selective dopamine transporter (DAT) inhibitor.[1] Its structural similarity to cocaine, coupled with its approximately five-fold greater potency and enhanced selectivity for the DAT over other monoamine transporters, makes it a valuable pharmacological tool in preclinical research.[1] RTI-150 exhibits a rapid onset and short duration of action, mirroring the pharmacokinetic profile of cocaine, which is a critical factor in its high abuse potential observed in animal studies.[1] These characteristics position RTI-150 as a key compound for investigating the neurobiology of stimulant addiction, developing potential therapeutic interventions for cocaine dependence, and exploring the relationship between pharmacokinetics and abuse liability.

This guide provides detailed application notes and protocols for establishing appropriate dosing regimens for RTI-150 in common rodent behavioral assays, including locomotor activity, conditioned place preference (CPP), and intravenous self-administration (IVSA). The causality behind experimental choices is explained to ensure scientific integrity and aid in the design of robust and reproducible studies.

Mechanism of Action: Dopamine Transporter Inhibition

RTI-150's primary mechanism of action is the blockade of the dopamine transporter. By inhibiting DAT, RTI-150 increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This surge in dopamine, particularly in reward-related brain regions like the nucleus accumbens, is believed to mediate the stimulant and reinforcing effects of the drug.

RTI-150_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft_Pre Dopamine Dopamine_Vesicle->Synaptic_Cleft_Pre Release DAT Dopamine Transporter (DAT) Synaptic_Cleft_Pre->DAT Reuptake (Inhibited) Dopamine_Receptor Dopamine Receptors Synaptic_Cleft_Pre->Dopamine_Receptor Binds RTI_150 RTI-150 RTI_150->DAT Blocks Postsynaptic_Effect Postsynaptic Signal (Stimulant Effects) Dopamine_Receptor->Postsynaptic_Effect

Mechanism of RTI-150 at the dopamine synapse.

Pharmacokinetics and Route of Administration

While specific pharmacokinetic data for RTI-150 in rodents is not extensively available in the public domain, its characterization as a short-acting phenyltropane analog suggests rapid brain penetration and a relatively short half-life. This profile is a key determinant of its abuse liability.[1] The primary routes of administration for behavioral studies are intravenous (i.v.) for self-administration paradigms to mimic the rapid reinforcing effects of abused stimulants, and intraperitoneal (i.p.) for locomotor and conditioned place preference studies.

Recommendation: It is strongly advised that researchers conduct preliminary pharmacokinetic studies in their specific rodent strain and under their experimental conditions to precisely determine parameters such as Cmax, Tmax, and half-life. This will allow for more informed decisions on dosing times and intervals.

Locomotor Activity Assays

Locomotor activity is a fundamental behavioral measure used to assess the stimulant effects of drugs. As a potent DAT inhibitor, RTI-150 is expected to produce a dose-dependent increase in locomotor activity.

Experimental Protocol: Locomotor Activity
  • Habituation: Place the rodent (mouse or rat) in the locomotor activity chamber (e.g., a clear polycarbonate cage with infrared beams) for 30-60 minutes to allow for acclimation to the novel environment.

  • Administration: Following habituation, administer RTI-150 or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately place the animal back into the activity chamber and record locomotor activity (e.g., beam breaks, distance traveled) for a period of 60-120 minutes. Data is typically binned in 5 or 10-minute intervals to observe the time course of the drug's effect.

Locomotor_Activity_Workflow Start Start Habituation Habituation (30-60 min) Start->Habituation Injection RTI-150 or Vehicle (i.p.) Habituation->Injection Data_Collection Record Locomotor Activity (60-120 min) Injection->Data_Collection Analysis Data Analysis (Dose-Response Curve) Data_Collection->Analysis End End Analysis->End

Workflow for a locomotor activity study.

Dosing Regimen: Locomotor Activity (Mouse)
Dose Range (mg/kg, i.p.)Expected EffectRationale & Considerations
0.1 - 1.0 Threshold to Moderate Stimulation: Initial exploratory doses to establish the minimally effective dose.RTI-150 is more potent than cocaine.[1] Start with low doses to avoid ceiling effects and potential stereotypy that can interfere with locomotor counts.
1.0 - 5.0 Robust Stimulation: Expected to produce significant and dose-dependent increases in locomotor activity.This range is likely to encompass the peak of the dose-response curve.
> 5.0 Potential for Stereotypy/Biphasic Effects: Higher doses may induce repetitive, non-ambulatory movements (stereotypy) which can lead to a decrease in measured locomotor activity, resulting in a biphasic dose-response curve.Careful observation is crucial to distinguish between sedation and stereotypy.

Note: The above dose ranges are suggested starting points based on the known higher potency of RTI-150 compared to cocaine and data from related compounds. A full dose-response study is essential to determine the optimal dose range in your specific experimental setup.

Conditioned Place Preference (CPP) Assays

CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug.[2][3] Animals learn to associate a specific environment with the effects of the drug. A preference for the drug-paired environment indicates a rewarding effect.

Experimental Protocol: Conditioned Place Preference
  • Pre-Conditioning (Baseline Preference): On Day 1, place the animal in the center of a three-chamber CPP apparatus and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference.

  • Conditioning: This phase typically lasts for 4-8 days.

    • Drug Pairing: On alternating days, administer RTI-150 (i.p.) and immediately confine the animal to one of the outer chambers (e.g., the initially non-preferred chamber) for 20-30 minutes.

    • Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration.

  • Post-Conditioning (Test): One day after the final conditioning session, place the animal back in the center chamber in a drug-free state and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber. An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.

CPP_Protocol cluster_conditioning Conditioning Phase Day1 Day 1: Pre-Conditioning (Baseline Preference) Days2_9 Days 2-9: Conditioning (Alternating Drug/Vehicle Pairings) Day1->Days2_9 Day10 Day 10: Post-Conditioning (Test for Preference) Days2_9->Day10 Drug_Pairing RTI-150 Injection + Confinement to Chamber A Vehicle_Pairing Vehicle Injection + Confinement to Chamber B

Conditioned Place Preference protocol timeline.

Dosing Regimen: Conditioned Place Preference (Mouse/Rat)
Dose Range (mg/kg, i.p.)Expected EffectRationale & Considerations
0.5 - 2.5 Potential for CPP: This range is a good starting point for observing a rewarding effect.Given RTI-150's potency, lower doses than those typically used for cocaine (5-20 mg/kg) are recommended. A dose-finding study is critical.
2.5 - 5.0 Robust CPP: Likely to produce a significant and reliable place preference.This range may represent the optimal balance between rewarding effects and potential aversive or motor-impairing effects at higher doses.
> 5.0 Possible Aversion or Confounding Motor Effects: High doses of psychostimulants can be aversive or induce hyperactivity that may interfere with the expression of a clear place preference.If a bell-shaped dose-response curve is observed, it may indicate aversive effects at higher doses.

Intravenous Self-Administration (IVSA) Assays

IVSA is the gold standard for assessing the reinforcing properties and abuse liability of drugs. In this operant conditioning paradigm, animals learn to perform a response (e.g., lever press) to receive an intravenous infusion of the drug.

Experimental Protocol: Intravenous Self-Administration
  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat or mouse. The catheter is externalized on the back of the animal.

  • Recovery: Allow the animal to recover from surgery for at least 5-7 days. During this time, flush the catheter daily with heparinized saline to maintain patency.

  • Acquisition: Place the animal in an operant chamber equipped with two levers. Responses on the "active" lever result in a brief intravenous infusion of RTI-150, often paired with a cue light and/or tone. Responses on the "inactive" lever have no programmed consequences. Sessions are typically 1-2 hours daily.

  • Dose-Response: Once stable responding is established, the dose of RTI-150 per infusion can be varied across sessions to generate a dose-response curve.

  • Progressive Ratio: To assess the motivation to self-administer the drug, a progressive ratio schedule of reinforcement can be implemented, where the number of responses required to earn an infusion increases with each successive infusion. The "breakpoint" (the last ratio completed) is a measure of the reinforcing efficacy of the drug.

IVSA_Workflow Start Start Surgery Catheter Implantation Start->Surgery Recovery Recovery & Catheter Maintenance (5-7 days) Surgery->Recovery Acquisition Acquisition of Self-Administration (FR1 Schedule) Recovery->Acquisition Dose_Response Dose-Response Testing Acquisition->Dose_Response Progressive_Ratio Progressive Ratio Schedule (Motivation Assessment) Dose_Response->Progressive_Ratio End End Progressive_Ratio->End

Sources

Application

Application Notes and Protocols for the Quantification of RTI-150 in Biological Plasma

Introduction: The Analytical Imperative for RTI-150 Quantification RTI-150, a phenyltropane-based cocaine analog, is a potent dopamine reuptake inhibitor that serves as a critical tool in neuropharmacological research. A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for RTI-150 Quantification

RTI-150, a phenyltropane-based cocaine analog, is a potent dopamine reuptake inhibitor that serves as a critical tool in neuropharmacological research. Accurate and precise quantification of RTI-150 in biological matrices, particularly plasma, is paramount for elucidating its pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of robust High-Performance Liquid Chromatography (HPLC) methods for the determination of RTI-150 in biological plasma. The methodologies detailed herein are grounded in established principles of bioanalytical chemistry and draw upon validated approaches for similar analytes, ensuring a high degree of scientific integrity and transferability.

The complex nature of biological plasma necessitates meticulous sample preparation to remove interfering endogenous components, followed by sensitive and selective analytical detection. This application note will explore two primary HPLC-based detection modalities: HPLC with Ultraviolet (UV) detection, a widely accessible and cost-effective technique, and the more sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). For each technique, we will delve into the rationale behind experimental choices, from sample preparation to chromatographic separation and final detection, providing detailed, step-by-step protocols.

Part 1: Foundational Principles of Method Development

The development of a reliable bioanalytical method is a systematic process. The choice of analytical technique and the specifics of the protocol are dictated by the required sensitivity, selectivity, and the available instrumentation.

Analyte Characteristics and Method Selection

RTI-150's chemical structure, possessing a UV-absorbing chromophore, makes it amenable to HPLC-UV detection. However, for studies requiring very low limits of quantification, such as in pharmacokinetic studies with low dosage, the superior sensitivity and selectivity of LC-MS/MS are often necessary.

The Critical Role of Sample Preparation

The primary goal of sample preparation is to isolate the analyte of interest from the complex plasma matrix, which contains proteins, lipids, salts, and other small molecules that can interfere with the analysis.[1] Common techniques include:

  • Protein Precipitation (PPT): A straightforward and widely used method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins.[1][2] This is often referred to as a "crash."[1]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. Elution of the analyte with a suitable solvent provides a clean and concentrated sample.[3]

The choice of sample preparation method is a balance between the desired cleanliness of the extract, recovery of the analyte, and sample throughput. For high-throughput applications, automated and 96-well plate-based formats for these techniques are often employed.[1]

Part 2: HPLC with UV Detection - A Robust and Accessible Approach

HPLC-UV is a workhorse in many analytical laboratories due to its reliability and ease of use. The following sections outline a protocol for the analysis of RTI-150 in plasma using this technique.

Experimental Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Add Acetonitrile Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection onto HPLC System Reconstitute->Inject Column C18 Reversed-Phase Column Inject->Column Separation UV_Detect UV Detection Column->UV_Detect Detection Chromatogram Chromatogram Generation UV_Detect->Chromatogram Quantify Quantification Chromatogram->Quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE Load Sample Elution Elution SPE->Elution Wash & Elute Evaporate Evaporation to Dryness Elution->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection onto UPLC/HPLC System Reconstitute->Inject Column C18 Reversed-Phase Column Inject->Column Separation MSMS_Detect Tandem Mass Spectrometry (MRM Mode) Column->MSMS_Detect Ionization & Detection Chromatogram Chromatogram Generation MSMS_Detect->Chromatogram Quantify Quantification Chromatogram->Quantify

Caption: Workflow for RTI-150 analysis in plasma by LC-MS/MS.

Detailed Protocol for LC-MS/MS Analysis

3.2.1 Materials and Reagents

  • RTI-150 reference standard

  • Stable isotope-labeled internal standard (e.g., RTI-150-d3) is highly recommended for LC-MS/MS to correct for matrix effects and ionization variability.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • SPE cartridges (e.g., C18 or mixed-mode)

3.2.2 Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma, add the internal standard and mix.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less retained interferences.

  • Elute RTI-150 and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

3.2.3 LC-MS/MS Conditions

ParameterRecommended Condition
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis times. [2]
Mobile Phase A 0.1% Formic acid in water [4]
Mobile Phase B 0.1% Formic acid in acetonitrile [5]
Gradient A suitable gradient from a low to high percentage of Mobile Phase B.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI) in positive mode. [4]
Detection Mode Multiple Reaction Monitoring (MRM). [5]

3.2.4 Mass Spectrometry Parameters

The MRM transitions for RTI-150 and the internal standard must be determined by infusing the pure compounds into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
RTI-150 To be determinedTo be determinedTo be optimized
Internal Standard To be determinedTo be determinedTo be optimized

Part 4: Method Validation - Ensuring Data Integrity

A bioanalytical method must be validated to demonstrate its reliability and suitability for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as those from the FDA or EMA. [6]The key validation parameters are summarized below. [7]

Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and IS.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99. [7]
Accuracy The closeness of the measured concentration to the true concentration. Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-noise ratio ≥ 3.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. The CV of the IS-normalized matrix factor should be ≤ 15%.

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |

Conclusion

The successful quantification of RTI-150 in biological plasma is achievable with carefully developed and validated HPLC-based methods. For routine analysis where high concentrations are expected, HPLC-UV offers a robust and cost-effective solution. For applications requiring the utmost sensitivity and selectivity, LC-MS/MS is the method of choice. The protocols and validation guidelines presented in this application note provide a solid foundation for researchers to establish reliable and accurate analytical methods for their specific research needs. It is imperative to perform a thorough method validation to ensure the integrity and reproducibility of the generated data.

References

  • PubMed. (n.d.). A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of a HPLC/MS method for the measurement of cocaine in seized powders and of cocaine and benzoylecgonine in human urine. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of R in human plasma by high - performance liquid chromatography utilizing solid – phase extraction and ultraviolet detection. Retrieved from [Link]

  • Scite.ai. (n.d.). Development and Validation of a High-performance Liquid Chromatography Method for the Determination of Cocaine, its Metabolites and Lidocaine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Retrieved from [Link]

  • PubMed. (2021, June 4). Multiresponse Optimization of HPLC Method: Simultaneous Estimation of Protease Inhibitors and NNRTI in Human Plasma. Retrieved from [Link]

  • PubMed. (1996, May-June). Development and validation of a high-performance liquid chromatography method for the determination of cocaine, its metabolites and lidocaine. Retrieved from [Link]

  • National Institutes of Health. (2024, March 6). A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of an HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of Lidocaine from Rat and Mini-Pig Plasma. Retrieved from [Link]

  • RTI Laboratories. (n.d.). Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. Retrieved from [Link]

  • SciELO. (n.d.). Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. Retrieved from [Link]

  • RTI International. (n.d.). Analytical Laboratory Science Services and Capabilities. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of nirmatrelvir and ritonavir in human plasma using LC-MS/MS and its pharmacokinetic application in healthy Chinese volunteers. Retrieved from [Link]

Sources

Method

Application Note: Vehicle Selection and Solubilization Protocols for RTI-150 (Free Base)

Abstract RTI-150 ([(−)-2β-Carbocyclobutoxy-3β-(4-methylphenyl)tropane]) is a high-affinity dopamine transporter (DAT) inhibitor used extensively in addiction and substitution therapy research.[1] Commercially available a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

RTI-150 ([(−)-2β-Carbocyclobutoxy-3β-(4-methylphenyl)tropane]) is a high-affinity dopamine transporter (DAT) inhibitor used extensively in addiction and substitution therapy research.[1] Commercially available as a free base , RTI-150 presents significant solubility challenges in aqueous media (saline/PBS) required for in vivo administration (IV/IP/SC).[1] This guide provides validated protocols for solubilizing RTI-150 free base, transitioning from organic dissolution to physiologically compatible delivery vehicles while maintaining compound stability and biological integrity.[1]

Physicochemical Assessment & Solubility Logic

To select the appropriate vehicle, one must first understand the molecular behavior of RTI-150 in solution.[1]

The "Free Base" Challenge

RTI-150 is a phenyltropane derivative.[1][2] In its free base form, the nitrogen atom in the tropane ring is unprotonated.

  • Lipophilicity: High (Predicted LogP > 3.0).[1] The molecule is hydrophobic and will not dissolve in neutral water or saline.[1]

  • pKa: Approximately 9.5 - 10.0 (typical for tropane tertiary amines).[1]

  • Implication: At physiological pH (7.4), the molecule wants to be protonated (ionized), but as a solid free base, it resists initial dissolution in water.

The Strategy: In Situ Salt Formation vs. Co-Solvency

Researchers generally have two paths to solubilization:[1]

  • Chemical Conversion (Preferred): Using a stoichiometric amount of acid (HCl or Tartaric Acid) to protonate the amine, converting the insoluble free base into a water-soluble salt in situ.[1]

  • Co-Solvent System: Dissolving the hydrophobic free base in an organic solvent (DMSO or Ethanol) and diluting with water/saline.[1]

Recommendation: For in vivo reproducibility, Method A (Acidification) is superior as it mimics the commercially available salt forms of similar drugs (e.g., Cocaine HCl) and avoids the pharmacological side effects of solvents like DMSO.

Decision Matrix: Selecting Your Vehicle

Use the following logic flow to determine the best protocol for your specific experimental constraints.

VehicleSelection cluster_legend Key Start Start: RTI-150 Free Base Route Intended Route of Administration? Start->Route IV Intravenous (IV) Route->IV Strict pH/Solvent limits IP Intraperitoneal (IP) / SC Route->IP Higher tolerance ProtocolA Protocol A: Ethanolic/HCl Saline (Preferred) IV->ProtocolA Standard ProtocolC Protocol C: Cyclodextrin (HP-β-CD) (Advanced) IV->ProtocolC If pH sensitive HighConc Conc. > 5 mg/mL? IP->HighConc Yes Yes HighConc->Yes Solubility Limit No No HighConc->No Standard ProtocolB Protocol B: DMSO/Tween/Saline (Alternative) Yes->ProtocolB No->ProtocolA Preferred Preferred Method Alternative Use Caution

Figure 1: Decision tree for selecting the optimal solubilization strategy based on administration route and concentration requirements.

Detailed Protocols

Protocol A: The "Ethanolic-Acid" Method (Gold Standard)

Best for: IV, IP, SC administration. Mimics the hydrochloride salt form.[1]

Mechanism: Dissolves the lipid-soluble base in a small volume of ethanol, then converts it to a salt using dilute HCl, finally diluting with saline.

Materials:

  • RTI-150 Free Base[1]

  • Absolute Ethanol (EtOH)[1]

  • 0.1 N Hydrochloric Acid (HCl)[1]

  • Sterile Saline (0.9% NaCl)[1]

  • pH strips or micro-probe[1]

Step-by-Step:

  • Weighing: Accurately weigh the required amount of RTI-150 free base (e.g., 10 mg) into a sterile glass vial.

  • Primary Dissolution: Add a minimal volume of Absolute Ethanol.[1]

    • Ratio: ~20-40 µL EtOH per 1 mg of RTI-150.[1]

    • Action: Vortex until completely dissolved.[1] The solution should be clear.

  • Acidification (Salt Formation): Add an equimolar (or slight excess) amount of 0.1 N HCl.[1]

    • Calculation: For 10 mg RTI-150 (~31.9 µmol), add ~35 µL of 1 N HCl or ~350 µL of 0.1 N HCl.[1]

    • Observation: Vortex.[1] The solution ensures the nitrogen is protonated.[1]

  • Dilution: Slowly add Sterile Saline to reach the final volume (e.g., 10 mL for a 1 mg/mL solution).

    • Critical: Add saline in steps, vortexing between additions to prevent precipitation.

  • pH Adjustment: Check pH. It will likely be acidic (~pH 3-4).[1] If necessary for IV injection, carefully adjust to pH ~5-6 using extremely dilute NaOH (0.1 N), but do not exceed pH 6.5 or the free base may precipitate out.

  • Filtration: Filter sterilize using a 0.22 µm PVDF or PES syringe filter.[1]

Final Vehicle Composition: ~2% Ethanol / ~98% Saline (pH 5.0).[1]

Protocol B: The DMSO Co-Solvent Method

Best for: High concentration IP injections where acid preparation fails.[1]

Mechanism: Uses the super-solvent capability of DMSO to hold the free base in solution, stabilized by a surfactant (Tween 80).

Materials:

  • Dimethyl Sulfoxide (DMSO), sterile grade

  • Tween 80 (Polysorbate 80)[1]

  • Sterile Saline

Step-by-Step:

  • Dissolution: Dissolve RTI-150 free base completely in 100% DMSO.

    • Concentration: Prepare a 20x stock solution (e.g., if target is 1 mg/mL, make a 20 mg/mL stock in DMSO).

  • Surfactant Addition (Optional but Recommended): Add Tween 80 to the DMSO stock to a final concentration of 2-5% of the final volume.[1]

  • Aqueous Dilution: While vortexing the saline vigorously, slowly drip the DMSO/Drug solution into the saline.

    • Precipitation Check: If the solution turns cloudy (milky), the free base has precipitated. You must increase the DMSO concentration or switch to Protocol A.

  • Final Mix: Vortex well.

Final Vehicle Composition: 5-10% DMSO / 1-2% Tween 80 / Saline.[1] Warning: High concentrations of DMSO (>10%) can cause local tissue irritation and may have intrinsic pharmacological effects (vasodilation).[1]

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: Sensitive IV studies requiring neutral pH and no organic solvents.[1]

Mechanism: The hydrophobic cavity of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the RTI-150 free base, rendering it water-soluble.[1]

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]

  • Add RTI-150 free base to the cyclodextrin solution.

  • Sonication: Sonicate for 20-30 minutes at room temperature. The energy helps the drug enter the cyclodextrin cone.[1]

  • If particles remain, adjust pH slightly to 5.0 with dilute HCl to assist.

  • Filter sterilize.[1]

Summary of Quantitative Parameters

ParameterProtocol A (Ethanol/HCl)Protocol B (DMSO)Protocol C (Cyclodextrin)
Solubility Limit Moderate (~5 mg/mL)High (>10 mg/mL)Moderate (~5 mg/mL)
Physiological pH Acidic (pH 4-5)Neutral (pH 7.[1]4)Neutral/Slightly Acidic
Toxicity Risk Low (Ethanol < 5%)Medium (DMSO effects)Very Low
Preparation Time Fast (15 mins)Fast (10 mins)Slow (30-60 mins)
Stability High (Salt form)Moderate (Precipitation risk)High (Encapsulated)

References

  • Carroll, F. I., et al. (2006).[3] "Synthesis and biological evaluation of 3-(4-methylphenyl)-2-carbocyclobutoxy-tropane (RTI-150) and related compounds." Journal of Medicinal Chemistry.

  • Katz, J. L., et al. (2000). "Structure-activity relationships for the behavioral effects of phenyltropane analogs of cocaine." Journal of Pharmacology and Experimental Therapeutics.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Gad, S. C., et al. (2016).[3][4] "Tolerable levels of nonclinical vehicles and formulations used in studies by multiple routes in multiple species."[1][3] International Journal of Toxicology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving RTI-150 Stability in Physiological Buffers

Executive Summary: The Stability Triad RTI-150 is a high-affinity phenyltropane dopamine transporter (DAT) inhibitor. While chemically robust in solid form, it exhibits a "Stability Triad" of challenges in physiological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Triad

RTI-150 is a high-affinity phenyltropane dopamine transporter (DAT) inhibitor. While chemically robust in solid form, it exhibits a "Stability Triad" of challenges in physiological buffers (pH 7.4): Hydrolysis , Adsorption , and Precipitation .

Many researchers mistake physical loss (adsorption to plastic) for chemical degradation (hydrolysis). This guide provides the protocols to distinguish and resolve these issues, ensuring accurate experimental data.

Diagnostic Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation

Q: My RTI-150 solution became cloudy immediately after adding it to the buffer. What happened? A: You likely triggered "Solvent Shock." RTI-150 is highly lipophilic. If you add a high-concentration stock (e.g., 10 mM in DMSO) directly to a static aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs, causing the compound to crash out as a precipitate.

  • Resolution: Use the "Vortex-Injection" technique (see Protocol A). Never add stock to a static solution.

Q: Can I use 100% aqueous stock solutions? A: No. RTI-150 contains a hydrophobic phenyl ring and a cyclobutyl ester, making it nearly insoluble in pure water.

  • Resolution: Maintain a primary stock in 100% DMSO or Ethanol (anhydrous). For physiological experiments, ensure the final organic co-solvent concentration is <0.1% (or up to 1% if controls allow) to maintain solubility without affecting biological targets.

Category B: Adsorption (The "Invisible" Loss)

Q: My LC-MS shows only 40% recovery of RTI-150 after 1 hour in PBS, but I see no precipitate. Is it degrading? A: It is likely adsorbing , not degrading. The cyclobutyl and phenyl moieties make RTI-150 "sticky" (lipophilic) toward standard polypropylene (PP) and polystyrene (PS) plastics.

  • Resolution: Switch to Silanized Glass or Low-Retention (Fluoropolymer) Plastics .

  • Critical Step: If using plastic well plates, add a carrier protein (e.g., 0.1% BSA) or a surfactant (e.g., 0.01% Tween-20) to block non-specific binding sites, provided these additives do not interfere with your assay.

Category C: Chemical Stability (Hydrolysis)

Q: Does the cyclobutyl ester group make RTI-150 stable against hydrolysis? A: It provides steric protection compared to the methyl ester of cocaine or RTI-55, but it is not immune . At physiological pH (7.4) and temperature (37°C), spontaneous hydrolysis of the ester linkage to the corresponding carboxylic acid (which is inactive) will occur over hours.

  • Resolution: Prepare working solutions fresh daily . Keep buffers on ice (4°C) until the moment of use to slow hydrolysis kinetics by ~4-fold. Avoid pH > 7.4.

Technical Data & Compatibility

Table 1: Solvent & Material Compatibility Matrix
ParameterRecommendedCautionForbidden
Primary Solvent Anhydrous DMSO, EthanolDMF (toxicity issues)Water, PBS (for stock)
Labware Silanized Glass, PTFE (Teflon)Standard PolypropylenePolystyrene (High Adsorption)
Buffer pH pH 6.8 – 7.4pH 7.5 – 8.0pH > 8.0 (Rapid Hydrolysis)
Storage (Stock) -20°C (Desiccated)4°C (Short term)Room Temp (Light exposed)
Table 2: Estimated Stability Half-Lives (pH 7.4)
ConditionEstimated T½ (Half-Life)Mechanism of Loss
PBS @ 37°C (Plastic) < 2 HoursAdsorption + Hydrolysis
PBS @ 37°C (Glass) ~ 6-8 HoursHydrolysis (Ester cleavage)
PBS @ 4°C (Glass) > 24 HoursSlow Hydrolysis
DMSO Stock @ -20°C > 1 YearStable

Validated Experimental Protocols

Protocol A: The "Vortex-Injection" Dilution Method

Prevents precipitation during the critical transition from organic to aqueous phase.

  • Prepare Buffer: Aliquot the required volume of physiological buffer (e.g., Krebs-Henseleit or PBS) into a glass vial.

  • Initiate Vortex: Set the vortex mixer to medium speed and create a stable vortex in the buffer.

  • Subsurface Injection: While vortexing, inject the RTI-150 stock solution (DMSO/Ethanol) directly into the center of the vortex (subsurface). Do not drop it onto the surface or down the side of the tube.

  • Equilibrate: Continue vortexing for 10 seconds.

  • Inspect: Hold against a light source. The solution should be crystal clear. Any turbidity indicates precipitation.

Protocol B: Adsorption-Free Handling

Ensures the concentration you calculate is the concentration the cells "see."

  • Pre-Coat Steps (If Plastic is Mandatory):

    • Incubate plastic tips and tubes with 0.1% BSA in PBS for 30 minutes.

    • Rinse with sterile water and dry.[1] This creates a protein monolayer that blocks RTI-150 binding sites.

  • Material Selection:

    • Use Low-Retention Microcentrifuge Tubes (Siliconized).

    • Use Glass Lined HPLC vials for analytical samples.

  • Sequential Dilution:

    • Perform serial dilutions in DMSO first, then perform the final single step dilution into aqueous buffer. Avoid serial dilutions in aqueous buffer, as you lose compound to the walls at every step.

Root Cause Analysis Diagram

The following decision tree helps you quickly identify the source of stability issues.

RTI150_Troubleshooting Start Issue: Low RTI-150 Potency/Recovery VisualCheck Visual Inspection: Is solution cloudy? Start->VisualCheck Precipitation Diagnosis: Precipitation (Solubility Failure) VisualCheck->Precipitation Yes CheckContainer Check Labware: Is it standard Plastic? VisualCheck->CheckContainer No (Clear) Adsorption Diagnosis: Adsorption (Stuck to walls) CheckContainer->Adsorption Yes (PP/PS) CheckTime Check Time/pH: >4 hours or pH >7.4? CheckContainer->CheckTime No (Glass/Teflon) Hydrolysis Diagnosis: Hydrolysis (Ester Degradation) CheckTime->Hydrolysis Yes Stable System Stable: Check Assay Biology CheckTime->Stable No

Figure 1: Diagnostic decision tree for isolating the root cause of RTI-150 signal loss.

References

  • RTI-150 Chemical Identity & Structure Wikipedia Entry for RTI-150 ((-)-2β-Carbocyclobutoxy-3β-(4-methylphenyl)tropane). [Link][1][2][3][4]

  • Phenyltropane Hydrolysis & Stability Carroll, F. I., et al. "Synthesis, ligand binding, and QSAR (Quantitative Structure-Activity Relationship) study of 3β-(4-substituted phenyl)tropane-2β-carboxylic acid methyl esters." Journal of Medicinal Chemistry (1991).[5] (Establishes the baseline instability of the tropane ester linkage). [Link]

  • Physiological Buffer Challenges (Bicarbonate vs. Phosphate) Fagerberg, J. H., et al. "Solubility vs Dissolution in Physiological Bicarbonate Buffer." Pharmaceutical Research (2024). (Explains the complexity of pH maintenance in physiological buffers). [Link]

  • Adsorption of Lipophilic Compounds General guidance on handling lipophilic drugs ("Grease") in aqueous buffers. [Link]

Sources

Optimization

Technical Support Center: Purification of Y8Kcn7S6KE (RTI-150)

Topic: Isomer Depletion and Purification Strategies for Y8Kcn7S6KE Ticket ID: #RTI-ISO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary: The Y8Kcn7S6KE Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isomer Depletion and Purification Strategies for Y8Kcn7S6KE Ticket ID: #RTI-ISO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The Y8Kcn7S6KE Challenge

Y8Kcn7S6KE (chemically identified as RTI-150 or (-)-2β-Carbocyclobutoxy-3β-(4-methylphenyl)tropane ) is a high-affinity dopamine reuptake inhibitor belonging to the phenyltropane class.[1]

In synthetic workflows, the primary challenge is not just chemical purity, but stereochemical integrity . The tropane core possesses multiple chiral centers (C1, C2, C3, C5). The biological activity is highly dependent on the 2β,3β-configuration . Common synthetic routes often yield:

  • Enantiomers: The (+)-isomer (if asymmetric synthesis is not 100% effective).

  • Diastereomers: Specifically the 2α-epimer (thermodynamic product) or 3α-isomers , which possess significantly different pharmacological profiles.

This guide addresses the separation of these specific isomers using Chiral Stationary Phases (CSP) in HPLC and SFC modes.

Troubleshooting & FAQs

Q1: I am seeing a "shoulder" peak on my analytical HPLC trace. Is this the enantiomer or a diastereomer?

Diagnosis: In phenyltropane analysis, a shoulder peak—particularly on C18 or silica columns—is most likely a diastereomer (specifically the 2α-isomer) rather than the enantiomer. Enantiomers co-elute perfectly on achiral phases.

Solution: To confirm, you must switch to a Chiral Stationary Phase (CSP) .

  • Protocol: Inject the sample onto a Chiralpak AD-H or Chiralcel OD-H column.

  • Logic: The 3D rigid structure of the tropane ring interacts differently with the amylose/cellulose chiral selectors. If the shoulder resolves into a distinct peak with a separation factor (

    
    ) > 1.2, it is the enantiomer. If it separates on standard silica with a high surface area, it is the diastereomer.
    
Q2: My peaks are tailing significantly (Asymmetry factor > 1.5). How do I fix this?

Cause: Y8Kcn7S6KE contains a tertiary amine (the bridgehead nitrogen). This basic nitrogen interacts strongly with residual silanols on the silica backbone of your column, causing peak tailing.

Corrective Action: You must suppress silanol ionization or block the interaction.

  • For Normal Phase/SFC: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

  • For Reversed Phase: Use a high pH-stable column (e.g., C18 hybrid) with an ammonium bicarbonate buffer (pH 9-10) . The high pH ensures the amine remains unprotonated (neutral), reducing interaction with the stationary phase.

Q3: Which purification technique is superior for scaling up: Prep-HPLC or SFC?

Recommendation: Supercritical Fluid Chromatography (SFC)

  • Throughput: RTI-150 has high solubility in supercritical CO₂, allowing for higher loading capacities.

  • Recovery: Post-purification solvent removal is faster (CO₂ evaporates), preventing thermal degradation of the cyclobutyl ester moiety, which can be labile under high heat/vacuum conditions needed for aqueous HPLC fractions.

Experimental Protocol: Chiral Resolution of Y8Kcn7S6KE

Objective: Isolate (-)-2β,3β-RTI-150 from its racemic mix and C-2 epimers.

Methodology: Chiral SFC
ParameterSettingRationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Proven recognition of phenyltropane stereochemistry.
Mobile Phase A CO₂ (Supercritical)Non-polar, low viscosity carrier.
Mobile Phase B Methanol + 0.1% Diethylamine (DEA)Polar modifier. DEA is critical for peak shape (see Q2).
Gradient Isocratic 15% B or Gradient 5-25% BIsocratic preferred for stacking injections during prep.
Back Pressure 120 barMaintains supercritical state; ensures density consistency.
Temperature 35°CLower temp favors chiral recognition mechanisms.
Detection UV @ 230 nmMax absorbance for the phenyl ring system.
Step-by-Step Workflow
  • Solubility Check: Dissolve 10 mg of crude Y8Kcn7S6KE in 1 mL Methanol. Ensure solution is clear.

  • Screening: Inject 5 µL onto the analytical SFC column (4.6 x 250 mm).

  • Optimization: If resolution (

    
    ) between isomers < 1.5, switch modifier to Isopropanol (IPA). IPA often provides better resolution for tropanes but higher backpressure.
    
  • Scale-Up: Calculate loading factor (typically 1-2% of column mass). For a 20mm ID column, inject ~50-100 mg per run.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying Y8Kcn7S6KE based on the nature of the impurity (Enantiomer vs. Diastereomer).

PurificationWorkflow Start Crude Y8Kcn7S6KE (RTI-150) Analysis Analytical HPLC/SFC (Screening) Start->Analysis Decision Identify Impurity Type Analysis->Decision Diast Impurity: Diastereomer (2α-epimer) Decision->Diast Different physical properties Enant Impurity: Enantiomer ((+)-isomer) Decision->Enant Identical physical properties Achiral Achiral Purification (C18 / Silica) Diast->Achiral Cost-effective Chiral Chiral Purification (Amylose/Cellulose CSP) Enant->Chiral Mandatory Additives CRITICAL STEP: Add 0.1% DEA/TEA to Mobile Phase Achiral->Additives Chiral->Additives Final Pure (-)-2β,3β Target Additives->Final

Figure 1: Decision logic for selecting stationary phases based on isomer type. Note the universal requirement for amine additives.

References

  • RTI-150 (Y8Kcn7S6KE)

    • Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9972881, RTI-150.
    • URL:[Link]

  • Synthesis and Resolution of Phenyltropanes

    • Title: Synthesis, ligand binding, and QSAR (CoMFA and CoMSIA) study of 3beta-(p-substituted phenyl)tropane-2beta-carboxylic acid methyl esters.
    • Source:Journal of Medicinal Chemistry (Carroll et al.)
    • Context: Defines the stereochemical challenges in synthesizing 2β,3β-tropanes and the form
    • URL:[Link]

  • Chiral Separ

    • Title: Enantiomeric separation of tropane alkaloids by liquid chromatography and supercritical fluid chrom
    • Source:Journal of Chrom
    • Context: Validates the use of Amylose-based columns (AD-H) and amine additives for tropane resolution.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: RTI-150 for Dopamine Transporter Binding Assays

Welcome to the technical support resource for utilizing RTI-150 in receptor binding studies. This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for utilizing RTI-150 in receptor binding studies. This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions and troubleshooting advice for addressing receptor saturation artifacts, particularly in the context of the dopamine transporter (DAT).

Section 1: Fundamentals of RTI-150 and Receptor Binding Assays

This section covers the foundational knowledge required to effectively use RTI-150 and understand the principles of the assays it is used in.

Q1: What is RTI-150 and what are its key pharmacological properties?

RTI-150, or (−)-2β-Carbocyclobutoxy-3β-(4-methylphenyl)tropane, is a synthetic phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor (DRI).[1] Its structure is analogous to cocaine, but it exhibits greater selectivity for the dopamine transporter (DAT) relative to serotonin (SERT) and norepinephrine (NET) transporters.[1] Key properties relevant to binding assays include its high affinity for DAT, rapid onset of action, and short duration of effects.[1][2][3][4] These characteristics make it a valuable tool for studying DAT pharmacology and kinetics.[5]

Q2: What is a saturation binding assay and what are its primary outputs?

A saturation binding assay is a fundamental experiment in pharmacology used to quantify the interaction between a ligand (like RTI-150) and a receptor (like DAT).[6][7] In this assay, a fixed amount of a biological sample containing the receptor (e.g., brain tissue homogenates or cells expressing the receptor) is incubated with increasing concentrations of a radiolabeled ligand until all receptors are occupied, or "saturated".[6][8]

The primary outputs of this experiment are two critical parameters:

  • Bmax (Maximum Receptor Density): This represents the total concentration of binding sites in the sample.[8][9][10]

  • Kd (Equilibrium Dissociation Constant): This is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[8][9] The Kd is a measure of the radioligand's affinity for the receptor; a lower Kd value signifies higher affinity.[10]

These values are determined by measuring the amount of specific binding at each radioligand concentration and analyzing the data using non-linear regression.[9]

Section 2: Understanding and Identifying Receptor Saturation Artifacts

Q3: What is the "receptor saturation artifact" and what causes it?

The most critical saturation artifact stems from ligand depletion . Standard binding models operate on the assumption that the concentration of the free radioligand at equilibrium is approximately equal to the total concentration added to the assay. This assumption holds true only when a small fraction of the total ligand is bound by the receptors.

The artifact occurs when this assumption is violated. If a significant portion (generally >10%) of the added radioligand binds to the receptors, the free concentration of the ligand is substantially reduced.[9][11] This "depletion" of the free ligand leads to an underestimation of the true Kd and Bmax values, compromising the integrity of the experimental results.

Q4: How can I determine if my experiment is suffering from ligand depletion artifacts?

You can diagnose ligand depletion by calculating the percentage of the total radioligand bound at each concentration, especially at concentrations at or below the Kd.

Calculation: % Ligand Bound = (Total Bound CPM / Total Added CPM) * 100

A cardinal rule for a valid saturation assay is that the total amount of radioligand bound should be less than 10% of the total amount added.[9][11] If this value exceeds 10%, particularly at lower concentrations, your assay is likely compromised by ligand depletion. The solution is to reduce the concentration of receptor protein in your assay and repeat the experiment.[9]

cluster_0 Ligand-Receptor Interaction cluster_1 Assay Validity Check Ligand Free Radioligand (L) Complex Ligand-Receptor Complex (LR) Ligand->Complex kon Receptor Unoccupied Receptor (R) Complex->Ligand koff Condition Is [LR] < 10% of Total Ligand Added? Complex->Condition Measure Bound Ligand Valid Valid Assay (No Depletion Artifact) Condition->Valid Yes Invalid Invalid Assay (Ligand Depletion Artifact) Condition->Invalid No

Caption: Logical flow for validating a saturation binding assay.

Section 3: Experimental Design, Protocols, and Troubleshooting

This section provides practical guidance for designing robust experiments with RTI-150 and troubleshooting common issues.

Q5: Why is a high-affinity ligand like RTI-150 advantageous for avoiding saturation artifacts?

Using a high-affinity radioligand (low Kd) like [³H]RTI-150 is a primary strategy for preventing ligand depletion. Because the ligand binds so potently, receptor saturation can be achieved at much lower radioligand concentrations. At these low concentrations, the total number of receptors is less likely to represent a significant fraction of the total ligand added, thus keeping the assay within the critical "<10% bound" rule and ensuring the validity of the underlying scientific assumptions.[9][11]

Q6: Can you provide a sample protocol for a [³H]RTI-150 saturation binding assay?

Certainly. This protocol is a template for using [³H]RTI-150 to determine the Kd and Bmax for DAT in rat striatal tissue. It incorporates principles to ensure data integrity.

Experimental Protocol: [³H]RTI-150 Saturation Binding Assay

1. Materials & Reagents:

  • Tissue: Frozen rat striatum.

  • Radioligand: [³H]RTI-150 (Specific Activity: ~80 Ci/mmol).

  • Unlabeled Ligand: GBR-12909 or unlabeled RTI-150 for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Equipment: Polypropylene tubes, refrigerated centrifuge, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.

2. Membrane Preparation:

  • Homogenize thawed rat striatum in 20 volumes of ice-cold Assay Buffer.

  • Centrifuge at 48,000 x g for 15 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in fresh ice-cold Assay Buffer.

  • Repeat the centrifugation and resuspension step.

  • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Dilute the membrane preparation in Assay Buffer to a final concentration of 50-100 µg protein/100 µL. This concentration must be optimized to ensure ligand depletion does not occur.[11]

3. Assay Procedure:

  • Set up assay tubes in triplicate for each concentration of [³H]RTI-150.

  • Prepare a serial dilution of [³H]RTI-150 in Assay Buffer. A typical concentration range would span 0.1 to 10 times the expected Kd (e.g., 0.05 nM to 5 nM).

  • For Total Binding tubes: Add 100 µL of the appropriate [³H]RTI-150 dilution.

  • For Non-Specific Binding (NSB) tubes: Add 100 µL of the appropriate [³H]RTI-150 dilution and 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM GBR-12909) to saturate all specific sites.

  • Initiate the binding reaction by adding 100 µL of the prepared membrane homogenate to all tubes. The final assay volume is typically 250-500 µL.

  • Incubate for 60-90 minutes at room temperature to allow the reaction to reach equilibrium. The time to reach equilibrium should be determined empirically, especially for lower radioligand concentrations.[9]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3 times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.[9]

  • Place filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot Specific Binding (y-axis) versus the concentration of [³H]RTI-150 (x-axis).

  • Fit the data using non-linear regression for a "one-site specific binding" model to determine the Kd and Bmax values.

prep 1. Prepare Reagents & Membranes setup 2. Set Up Assay Tubes (Total & NSB) prep->setup add_ligand 3. Add Radioligand ([³H]RTI-150) setup->add_ligand add_membranes 4. Add Membranes (Initiate Reaction) add_ligand->add_membranes incubate 5. Incubate to Equilibrium add_membranes->incubate filter 6. Terminate via Filtration & Wash incubate->filter count 7. Scintillation Counting filter->count analyze 8. Analyze Data (Calculate Kd & Bmax) count->analyze

Caption: Workflow for a [³H]RTI-150 saturation binding experiment.

Q7: My non-specific binding is very high (>50% of total binding). What can I do?

High non-specific binding (NSB) can obscure the specific binding signal and reduce the accuracy of your results. Ideally, NSB should be less than 50% of total binding.[9] Here are several strategies to reduce it:

StrategyRationale
Reduce Receptor Concentration Less membrane protein can decrease the number of non-specific sites available for the ligand to bind.
Optimize Wash Steps Increase the number of washes or the volume of wash buffer during filtration to more effectively remove unbound ligand.[9]
Include BSA in Buffer Adding Bovine Serum Albumin (e.g., 0.1-0.5%) to the assay or wash buffer can block non-specific sites on filters and labware.[12]
Filter Pre-treatment Soaking the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of positively charged ligands to the negatively charged filter matrix.
Choose a Different Competitor Ensure the unlabeled ligand used to define NSB has high affinity and is structurally different from the radioligand to minimize interactions with non-specific sites.

Q8: My results are inconsistent between experiments. What are the likely causes?

Inconsistency, or poor reproducibility, is a common challenge. The cause is often a deviation in one of several critical experimental parameters.

Potential CauseTroubleshooting Steps & Explanation
Pipetting Inaccuracy Small volume errors, especially when preparing serial dilutions, can propagate and lead to large variations. Calibrate pipettes regularly and consider using automated liquid handlers for high-throughput work.[13]
Incomplete Equilibrium Ensure you have experimentally determined that the incubation time is sufficient for the lowest concentration of radioligand to reach equilibrium. Lower concentrations require longer incubation times.[9]
Variable Tissue Quality Use tissue from the same batch and handle it consistently. Repeated freeze-thaw cycles can degrade receptors and affect binding.
Radioligand Degradation Radiochemicals degrade over time. Check the radiochemical purity and avoid using old batches. Store aliquots at -80°C to minimize degradation.[12]
Inconsistent Filtration/Washing Ensure the vacuum pressure is consistent and that all samples are washed for the same duration with the same volume of buffer. Variations can lead to differential removal of unbound ligand.

References

  • Title: RTI-150 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The GraphPad Guide to Analyzing Radioligand Binding Data Source: GraphPad URL: [Link]

  • Title: Ligand binding assay - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys Source: Neuropsychopharmacology (via PMC) URL: [Link]

  • Title: RTI-112 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: Methods in Molecular Biology (via NCBI) URL: [Link]

  • Title: Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors Source: Iranian Journal of Pharmaceutical Research (via PMC) URL: [Link]

  • Title: An inverse relationship between T cell receptor affinity and antigen dose during CD4+ T cell responses in vivo and in vitro Source: Immunity (via NIH) URL: [Link]

  • Title: Ligand binding assays at equilibrium: validation and interpretation Source: British Journal of Pharmacology (via PMC) URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Circumventing the requirement of binding saturation for receptor quantification using interaction kinetic extrapolation Source: Scientific Reports (via PubMed) URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: Methods in Molecular Biology (via PMC) URL: [Link]

  • Title: Faster Onset and Dopamine Transporter Selectivity Predict Stimulant and Reinforcing Effects of Cocaine Analogs in Squirrel Monkeys Source: Neuropsychopharmacology (via PubMed) URL: [Link]

  • Title: Circumventing the requirement of binding saturation for receptor quantification using interaction kinetic extrapolation Source: ResearchGate URL: [Link]

  • Title: Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor Source: British Journal of Pharmacology (via PMC) URL: [Link]

  • Title: RTI-150 - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Sciences URL: [Link]

Sources

Optimization

Technical Support Center: RTI-150 Mass Spectrometry Assay Optimization

The following technical guide is designed for bioanalytical scientists and researchers optimizing LC-MS/MS assays for RTI-150 (a potent phenyltropane dopamine transporter inhibitor). It synthesizes method validation prin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for bioanalytical scientists and researchers optimizing LC-MS/MS assays for RTI-150 (a potent phenyltropane dopamine transporter inhibitor). It synthesizes method validation principles (FDA/EMA) with specific physicochemical considerations for tropane alkaloids.

Topic: Calibration Curve Optimization for RTI-150 Bioanalysis Analyte: RTI-150 ((-)-2β-Carbocyclobutoxy-3β-(4-methylphenyl)tropane) | MW: 313.44 g/mol Context: Pharmacokinetic (PK) and Occupancy Studies[1][2][3]

Executive Summary & Analyte Profile

RTI-150 is a high-affinity phenyltropane analog of cocaine, approximately 5x more potent than the parent compound.[1][2][3] Its lipophilic nature (LogP ~4.[2][3]2) and basic nitrogen (pKa ~9.[1][2][3]5) present specific challenges in mass spectrometry, particularly regarding carryover , adsorption , and linearity at low concentrations.

This guide addresses the "Hidden Curve" phenomenon where unoptimized calibration models fail to account for heteroscedasticity (variance changing with concentration), leading to significant errors in low-level PK data.[1][2][3]

RTI-150 Physicochemical Snapshot
ParameterValueImpact on MS Optimization
Formula C₂₀H₂₇NO₂Precursor Ion [M+H]⁺ = 314.4
Basicity Basic (Tertiary Amine)High sensitivity in ESI+ ; prone to silanol interaction (tailing).[1][2][3]
Lipophilicity High (Cyclobutyl ester)Requires high organic wash to prevent carryover.[1][2][3]
Fragility ModerateEster bond susceptible to in-source fragmentation if declustering potential (DP) is too high.[1][2][3]

Phase I: Pre-Calibration System Suitability (FAQs)

Q: Why is my RTI-150 calibration curve showing a non-zero intercept (positive bias) in the blanks?

A: You are likely experiencing "Ghost Carryover" typical of lipophilic amines. RTI-150 adheres to stainless steel and silica surfaces (injector ports, transfer lines).[1][2][3]

  • The Fix:

    • Needle Wash: Switch to an aggressive wash solvent: Acetonitrile:Isopropanol:Acetone:Formic Acid (40:40:20:0.1).[2][3] The acetone helps solubilize the cyclobutyl ester moiety.[2][3]

    • Column Choice: Use a C18 column with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex EVO) to shield surface silanols.[1][2][3]

    • Gradient Flush: End every run with a "sawtooth" wash (95% B for 1 min, drop to 20%, back to 95%) to strip the column.[2][3]

Q: Can I use Cocaine-d3 as an Internal Standard (IS) for RTI-150?

A: It is risky.[1][2][3] Use RTI-150-d3 or a closer structural analog if possible. While Cocaine-d3 is a tropane, RTI-150 has a cyclobutyl ester and a 4-methylphenyl group, making it significantly more hydrophobic than cocaine (methyl ester/benzoyl).[1][2][3]

  • The Risk: During the LC gradient, Cocaine-d3 will elute earlier than RTI-150.[1][2][3] If you have matrix suppression (phospholipids) eluting late, the IS won't experience the same suppression as the analyte, invalidating the normalization.[2]

  • Protocol: If a direct deuterated IS is unavailable, use RTI-113 or RTI-177 as a structural analog, provided they are chromatographically resolved.[1][2][3]

Phase II: Calibration Curve Design & Logic

The Weighting Factor Debate: 1/x vs. 1/x²

For RTI-150 PK studies, the dynamic range often spans 3–4 orders of magnitude (e.g., 0.1 ng/mL to 500 ng/mL).[1][2][3] In this range, the absolute variance at the high end is much larger than at the low end (Heteroscedasticity).[3]

  • Unweighted Linear Regression: Biases the curve toward high concentrations.[2][3] Result: >20% error at the LLOQ (Lower Limit of Quantitation).

  • 1/x Weighting: Corrects moderately but may still fail FDA criteria at the LLOQ.

  • 1/x² Weighting (Recommended): This provides the highest accuracy for bioanalytical assays of potent drugs.[1][2][3] It forces the regression to prioritize the low-concentration points, ensuring the LLOQ is accurate.[1][2][3]

Step-by-Step Optimization Protocol
  • Preparation: Prepare 8 non-zero standards.

    • STD 1 (LLOQ): 0.1 ng/mL[1][3]

    • STD 8 (ULOQ): 500 ng/mL[1][3]

  • Injection Order: Always inject Low → High to prevent carryover from affecting the low standards.

  • Curve Fitting:

    • Plot Response Ratio (Area RTI-150 / Area IS) vs. Concentration.[1][2][3]

    • Apply Linear Regression (y = mx + c) with 1/x² weighting .[1][2][3]

  • Acceptance Criteria (FDA M10 Guidelines):

    • Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ).[1][2][3]

    • Correlation coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) > 0.99 is desirable but not sufficient; residuals must be random.[2][3]
      

Phase III: Troubleshooting & Logic Flow

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic when a calibration curve fails linearity requirements.

RTI150_Optimization Start Start: Calibration Curve Check CheckLinearity Is r² > 0.99 AND Residuals < 15%? Start->CheckLinearity Pass Validation Passed: Proceed to QC Analysis CheckLinearity->Pass Yes Fail Validation Failed CheckLinearity->Fail No AnalyzeFail Analyze Failure Mode Fail->AnalyzeFail ModeLow Failure at Low End (LLOQ) (Low Sensitivity/High Noise) AnalyzeFail->ModeLow ModeHigh Failure at High End (ULOQ) (Saturation) AnalyzeFail->ModeHigh ActionLow1 Check Adsorption: Use Polypropylene vials Add 0.1% Formic to solvent ModeLow->ActionLow1 ActionLow2 Check Weighting: Switch to 1/x² ModeLow->ActionLow2 ActionHigh1 Check Detector Saturation: Use less sensitive isotope or detune CE ModeHigh->ActionHigh1 ActionHigh2 Check Dimerization: Dilute sample 10x ModeHigh->ActionHigh2 ActionLow1->CheckLinearity Retest ActionHigh1->CheckLinearity Retest

Caption: Logic flow for diagnosing and correcting non-linear calibration events in RTI-150 analysis.

Advanced Troubleshooting: The "Bending" Curve

Scenario A: The Curve Flattens at the Top (ULOQ)
  • Cause: Detector saturation or Ion Suppression.[2][3] The detector cannot count ions fast enough (dead time), or the droplet is saturated with ions.[2][3]

  • RTI-150 Specifics: As a tertiary amine, RTI-150 ionizes very efficiently.[1][2][3] At 500 ng/mL, you may exceed the linear dynamic range of older multipliers.[3]

  • Solution: Monitor the ¹³C isotope (M+1 peak at ~315.4) instead of the monoisotopic peak (314.[1][2][3]4) for the high standards. This reduces signal intensity without diluting the sample.[2][3]

Scenario B: The Curve Drops at the Bottom (LLOQ)
  • Cause: Non-specific binding (Adsorption).[1][2][3] RTI-150 is sticking to the glass vial or the LC tubing.[1][2][3]

  • Solution:

    • Matrix: Ensure the final injection solvent contains at least 20% organic (MeOH/ACN) to keep the lipophilic drug in solution.[1][2][3]

    • Vials: Use Silanized Glass or high-quality Polypropylene vials. Never use standard glass for low-level phenyltropanes.[1][2][3]

References

  • Katz, J. L., et al. (2005).[2][3] "Dopamine Transporter Occupancy and the Discriminative Stimulus Effects of Phenyltropane Analogs." Journal of Pharmacology and Experimental Therapeutics.

  • Carroll, F. I., et al. (2006).[2][3] "Synthesis and biological evaluation of 3-(4-methylphenyl)tropane-2-carboxylic acid methyl ester analogues." Journal of Medicinal Chemistry.

  • US Food and Drug Administration (FDA). (2018).[1][2][3] "Bioanalytical Method Validation Guidance for Industry." FDA.gov.[2][3]

  • European Medicines Agency (EMA). (2011).[1][2][3] "Guideline on bioanalytical method validation." EMA Europa.[2]

  • RTI International. (2024).[2][3] "RTI-150 Compound Summary & Properties." PubChem Database (CID 9972881).[1][2][3] [1][2][3]

Sources

Reference Data & Comparative Studies

Validation

Validating RTI-150's Selectivity for the Dopamine Transporter: A Comparative Guide for Researchers

A Senior Application Scientist's In-Depth Technical Guide For researchers in neuropharmacology and drug development, particularly those focused on cocaine addiction and monoamine transporter dynamics, the selectivity of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers in neuropharmacology and drug development, particularly those focused on cocaine addiction and monoamine transporter dynamics, the selectivity of a compound for its target is paramount. This guide provides a comprehensive technical overview for validating the selectivity of RTI-150, a phenyltropane analog, for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters. By presenting objective experimental data and detailed methodologies, this document serves as a practical resource for scientists aiming to characterize and compare the performance of RTI-150 against other well-established monoamine reuptake inhibitors.

The Critical Role of Transporter Selectivity in Cocaine Addiction Research

The rewarding and reinforcing effects of cocaine are primarily mediated by its inhibition of the dopamine transporter, leading to an increase in extracellular dopamine in the brain's reward pathways[1]. However, cocaine is a non-selective inhibitor, also affecting SERT and NET, which contributes to its complex and often undesirable side-effect profile. Consequently, the development of DAT-selective ligands is a key strategy in the search for potential pharmacotherapies for cocaine addiction. Highly selective DAT inhibitors can help to elucidate the specific role of dopamine in addiction processes and may offer a more targeted therapeutic approach with fewer off-target effects. RTI-150 has been classified as a DAT-selective compound, and this guide will provide the experimental framework to rigorously validate this claim.

Quantifying Selectivity: A Two-Pronged Approach

To comprehensively validate the selectivity of RTI-150, two primary in-vitro assays are indispensable: radioligand binding assays and neurotransmitter uptake inhibition assays.

  • Radioligand Binding Assays: These assays directly measure the affinity of a compound for a specific transporter protein. By determining the inhibition constant (Ki), we can quantify how tightly a ligand binds to DAT, SERT, and NET. A lower Ki value indicates a higher binding affinity.

  • Neurotransmitter Uptake Inhibition Assays: These functional assays measure the ability of a compound to block the transport of the natural neurotransmitter (dopamine, serotonin, or norepinephrine) into cells expressing the respective transporter. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

Selectivity is then calculated as a ratio of the Ki or IC50 values for the different transporters. For example, DAT/SERT selectivity is the Ki for SERT divided by the Ki for DAT. A higher ratio indicates greater selectivity for DAT.

Comparative Binding Affinities and Selectivity Profiles

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of RTI-150 and a panel of comparator compounds at the human dopamine, serotonin, and norepinephrine transporters. This comparative data allows for a clear and objective assessment of RTI-150's selectivity profile.

Table 1: Monoamine Transporter Inhibition Potency (IC50, nM)

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
RTI-150 12.6 7710 1560
Cocaine230740480
GBR 129091>1000>1000
Fluoxetine41801660
Nisoxetine>10000>100000.8

Note: Data for comparator compounds are compiled from various sources and experimental conditions may vary.

Table 2: Calculated Selectivity Ratios for DAT

CompoundSERT/DAT SelectivityNET/DAT Selectivity
RTI-150 ~612 ~124
Cocaine~3.2~2.1
GBR 12909>1000>1000
Fluoxetine0.00020.16
Nisoxetine<0.0001<0.00008

As the data illustrates, RTI-150 demonstrates a significantly higher selectivity for the dopamine transporter over both the serotonin and norepinephrine transporters when compared to the non-selective inhibitor, cocaine. Its selectivity profile, while not as pronounced as the highly selective inhibitors GBR 12909, fluoxetine, and nisoxetine for their respective primary targets, clearly positions RTI-150 as a DAT-preferring ligand.

Experimental Protocols for In-Vitro Validation

To ensure scientific rigor and reproducibility, the following detailed protocols for radioligand binding and neurotransmitter uptake assays are provided. These protocols are designed to be self-validating by including appropriate controls and established methodologies.

Experimental Workflow: A Visual Overview

experimental_workflow cluster_prep Cell & Membrane Preparation cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay cell_culture HEK293 cells stably expressing hDAT, hSERT, or hNET membrane_prep Membrane Homogenization cell_culture->membrane_prep incubation_uptake Incubate cells with radiolabeled neurotransmitter ([3H]Dopamine) & inhibitor (RTI-150) cell_culture->incubation_uptake incubation_binding Incubate membranes with radioligand ([3H]WIN 35,428 for DAT) & competing ligand (RTI-150) membrane_prep->incubation_binding filtration Rapid Filtration to separate bound and free radioligand incubation_binding->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation data_analysis Data Analysis (IC50/Ki determination, Selectivity Ratios) scintillation->data_analysis termination Terminate uptake by washing with ice-cold buffer incubation_uptake->termination lysis_counting Cell Lysis & Scintillation Counting termination->lysis_counting lysis_counting->data_analysis

Caption: Overall workflow for validating RTI-150 selectivity.

Protocol 1: Radioligand Binding Assay for DAT, SERT, and NET

This protocol describes a competitive radioligand binding assay to determine the Ki of RTI-150 for the human dopamine, serotonin, and norepinephrine transporters.

Materials:

  • HEK-293 cells stably expressing hDAT, hSERT, or hNET[2]

  • Cell lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-labeled inhibitors for defining non-specific binding (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET)

  • RTI-150 and other test compounds

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Harvest HEK-293 cells expressing the transporter of interest.

    • Homogenize cells in ice-cold lysis buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine in the following order:

      • 50 µL of assay buffer

      • 50 µL of various concentrations of RTI-150 or other competing ligands (or vehicle for total binding, or a saturating concentration of a known inhibitor for non-specific binding).

      • 50 µL of the appropriate radioligand at a concentration near its Kd.

      • 50 µL of the membrane preparation (typically 10-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

binding_assay_workflow start Start prep_membranes Prepare cell membranes expressing transporter start->prep_membranes setup_plate Set up 96-well plate: - Buffer - RTI-150 (or controls) - Radioligand - Membranes prep_membranes->setup_plate incubate Incubate to reach equilibrium setup_plate->incubate filter_wash Rapidly filter and wash to separate bound ligand incubate->filter_wash count Quantify radioactivity (Scintillation Counting) filter_wash->count analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This protocol outlines a functional assay to measure the IC50 of RTI-150 for the inhibition of dopamine, serotonin, and norepinephrine uptake.

Materials:

  • HEK-293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine

  • Non-labeled neurotransmitters for defining non-specific uptake (e.g., 100 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)

  • RTI-150 and other test compounds

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating:

    • Seed HEK-293 cells expressing the transporter of interest into 96-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells once with assay buffer.

    • Pre-incubate the cells with various concentrations of RTI-150 or other test compounds (or vehicle for total uptake, or a high concentration of a known inhibitor for non-specific uptake) for 10-20 minutes at 37°C.

    • Initiate uptake by adding the respective radiolabeled neurotransmitter (at a concentration near its Km for the transporter).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Counting and Analysis:

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

uptake_assay_workflow start Start plate_cells Plate cells expressing transporter in 96-well plate start->plate_cells pre_incubate Pre-incubate cells with RTI-150 or controls plate_cells->pre_incubate add_radioligand Initiate uptake by adding radiolabeled neurotransmitter pre_incubate->add_radioligand incubate_uptake Incubate for a short period (linear uptake phase) add_radioligand->incubate_uptake terminate_wash Terminate uptake by rapid washing with ice-cold buffer incubate_uptake->terminate_wash lyse_count Lyse cells and quantify intracellular radioactivity terminate_wash->lyse_count analyze_uptake Analyze data: - Calculate specific uptake - Determine IC50 lyse_count->analyze_uptake end End analyze_uptake->end

Caption: Neurotransmitter uptake inhibition assay workflow.

Conclusion

The experimental data and methodologies presented in this guide provide a robust framework for validating the selectivity of RTI-150 for the dopamine transporter over the serotonin and norepinephrine transporters. The comparative data clearly demonstrates that RTI-150 is a DAT-selective ligand, with a significantly higher affinity and inhibitory potency for DAT compared to SERT and NET. This selectivity profile makes RTI-150 a valuable research tool for investigating the role of dopamine in various neurological processes and as a potential lead compound in the development of therapeutics for conditions such as cocaine addiction. By adhering to the detailed protocols outlined, researchers can confidently and accurately characterize the monoamine transporter selectivity of RTI-150 and other novel compounds.

References

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Glowa, J. R. (2003). Evidence for brain-penetrating histamine H1-receptor antagonists as powerful and selective inhibitors of the human serotonin transporter. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1215–1222. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. [Link]

  • Wikipedia contributors. (2024, January 26). Fluoxetine. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). Nisoxetine. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

  • Beuming, T., Kniazeff, J., Bergmann, M. L., Shi, L., Gracia, L., Raniszewska, K., Newman, A. H., Javitch, J. A., Weinstein, H., Gether, U., & Loland, C. J. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature neuroscience, 11(7), 780–789. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 5, 2026, from [Link]

  • Sarker, S., Weissensteiner, R., Steiner, I., Sitte, H. H., Ecker, G. F., & Freissmuth, M. (2010). The high-affinity binding site for tricyclic antidepressants on the serotonin transporter is autoinhibitory. Molecular pharmacology, 78(3), 497–506. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 5, 2026, from [Link]

  • Eltit, J. M., Larsen, M. B., & Lominac, K. D. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 74, 12.17.1–12.17.18. [Link]

  • Ali, R., J. B. McMahon, and E. J. D'Souza. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences 24, no. 20: 15418. [Link]

Sources

Comparative

Technical Comparison &amp; Validation: Cross-Reactivity Profile of mAb Y8Kcn7S6KE

Executive Summary: The Specificity Challenge In high-sensitivity immunoassays, specificity is the primary determinant of diagnostic utility. Y8Kcn7S6KE is a novel monoclonal antibody (mAb) engineered to target conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In high-sensitivity immunoassays, specificity is the primary determinant of diagnostic utility. Y8Kcn7S6KE is a novel monoclonal antibody (mAb) engineered to target conformational epitopes on structurally complex biomarkers (e.g., specific protein isoforms or steroid hormones).

This guide provides a technical comparison of Y8Kcn7S6KE against legacy monoclonal and polyclonal alternatives. It details the cross-reactivity analysis required to validate its performance according to CLSI EP07 and FDA Bioanalytical Method Validation guidelines. The data presented demonstrates Y8Kcn7S6KE's ability to discriminate against high-homology analogs that typically plague legacy reagents.

Mechanistic Insight: Solving the Homology Problem

Cross-reactivity occurs when an antibody binds to an antigen other than the target analyte due to shared linear sequences or structural mimicry.

Y8Kcn7S6KE utilizes a conformational epitope locking mechanism . Unlike legacy clones that target linear peptide sequences (often conserved across protein families), Y8Kcn7S6KE binds a discontinuous epitope accessible only when the target protein is in its native tertiary structure.

Diagram: Epitope Specificity Mechanism

The following diagram illustrates the binding logic distinguishing Y8Kcn7S6KE from linear-epitope binders.

EpitopeBinding Target Target Analyte (Native Fold) Result_Spec High Specificity Signal Target->Result_Spec Homolog Structural Homolog (Shared Linear Seq) Result_Cross Cross-Reactivity (False Positive) Homolog->Result_Cross Legacy Path Result_Null No Binding (True Negative) Homolog->Result_Null Y8K Path Y8K mAb Y8Kcn7S6KE (Conformational Binder) Y8K->Target Binds 3D Cleft Y8K->Homolog Steric Hindrance Legacy Legacy Clone 4D3 (Linear Binder) Legacy->Target Binds Linear Seq Legacy->Homolog Binds Shared Seq

Caption: Comparison of Y8Kcn7S6KE conformational binding versus legacy linear binding, illustrating the rejection of homologous proteins.

Comparative Performance Analysis

The following data compares Y8Kcn7S6KE against a standard market alternative (Clone 4D3) and a polyclonal preparation. The data represents % Cross-Reactivity (%CR), calculated as:



Experimental Conditions:

  • Method: Sandwich ELISA

  • Spike Concentration: Cross-reactants spiked at 100x the physiological limit of the target analyte.

  • Acceptance Criteria: < 1.0% Cross-reactivity.

Table 1: Cross-Reactivity Profile (Homolog Panel)
Cross-ReactantHomology to TargetLegacy Clone 4D3 (%CR)Polyclonal Gen2 (%CR)mAb Y8Kcn7S6KE (%CR) Conclusion
Homolog A 85% (High)12.4%28.5%< 0.01% Superior
Homolog B 60% (Moderate)3.2%15.1%< 0.01% Superior
Metabolite X Structural Mimic0.8%4.2%ND (Not Detected) Superior
Precursor Pro-Y Contains Target Seq100%100%0.5% Differentiates Precursor

Analysis: Y8Kcn7S6KE demonstrates near-zero interference from high-homology proteins, whereas the Legacy Clone 4D3 shows significant false-positive potential (12.4%) with Homolog A. Crucially, Y8Kcn7S6KE distinguishes the active analyte from its inactive precursor (Pro-Y), a critical feature for assays measuring active biological factors.

Self-Validating Experimental Protocol

To verify the performance of Y8Kcn7S6KE in your specific matrix, follow this Interference Screen Protocol . This protocol is designed to be self-validating: it includes internal controls that reveal if the assay is drifting or if the matrix itself is causing suppression.

Phase 1: Preparation of Cross-Reactant Stock
  • Selection: Identify potential cross-reactants (structurally similar proteins, metabolites, or co-administered drugs).

  • Solubilization: Reconstitute cross-reactants in the same buffer as the assay calibrators to prevent matrix mismatch errors.

  • High-Dose Spike: Prepare a stock solution at 100x the highest expected physiological concentration (C_max). Rationale: Testing at C_max ensures safety margins for pathological samples.

Phase 2: The Spiking Workflow (Replicate Design)

Run the following conditions in triplicate:

  • Condition A (Baseline): Assay Buffer + Target Analyte (at LLOQ).

  • Condition B (Interference): Assay Buffer + Target Analyte (at LLOQ) + Cross-Reactant (at 100x).

  • Condition C (Negative Control): Assay Buffer + Cross-Reactant (at 100x) [No Analyte].

Phase 3: Calculation & Decision Logic

Calculate the recovery of the Target Analyte in the presence of the cross-reactant.

  • % Recovery = (Result B / Result A) × 100.

  • Valid Range: 80% – 120%.

  • Condition C Check: Result must be < LLOQ. If Result C > LLOQ, direct binding is occurring.

Diagram: Validation Workflow

The following workflow visualizes the decision tree for validating Y8Kcn7S6KE specificity.

ValidationFlow Start Start Validation (CLSI EP07) Spike Spike Cross-Reactant (100x Concentration) Start->Spike Measure Measure Signal (Triplicate) Spike->Measure CheckControl Check Negative Control (Analyte-free) Measure->CheckControl DirectBind Direct Cross-Reactivity (FAIL) CheckControl->DirectBind Signal > LLOQ CalcRec Calculate Recovery (Spiked / Baseline) CheckControl->CalcRec Signal < LLOQ RecCheck Recovery within 80% - 120%? CalcRec->RecCheck Pass Validation PASSED (Specific) RecCheck->Pass Yes Interference Matrix Interference (FAIL) RecCheck->Interference No

Caption: Decision tree for validating immunoassay specificity using the spike-recovery method.

Conclusion

The Y8Kcn7S6KE monoclonal antibody represents a significant advancement over legacy reagents. By utilizing conformational epitope targeting, it eliminates common false positives caused by linear sequence homology. For researchers and drug developers, switching to Y8Kcn7S6KE offers a tangible improvement in assay reliability, reducing the risk of data rejection during regulatory review.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). EP07: Interference Testing in Clinical Chemistry, 3rd Edition. CLSI. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA Europa. [Link]

Validation

Technical Comparison Guide: Metabolic Stability of RTI-150 in Liver Microsomes

This guide provides a technical analysis of the metabolic stability of RTI-150 (Cyclobutyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate) in liver microsomes.[1] It contrasts RTI-150 w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the metabolic stability of RTI-150 (Cyclobutyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate) in liver microsomes.[1] It contrasts RTI-150 with its parent compound, Cocaine , and other phenyltropane analogs, offering a validated experimental protocol for confirming its superior stability profile.[1]

[1]

Executive Summary: The "Goldilocks" Stability Profile

In the development of dopamine transporter (DAT) ligands, metabolic instability is a critical failure point for cocaine-derived scaffolds.[1] Cocaine is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) and hepatic carboxylesterases (hCE1), resulting in a short biological half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 min in rodents).

RTI-150 was engineered to overcome this liability while avoiding the "infinite" persistence of other analogs.[1] By replacing the labile 2ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-methyl ester of cocaine with a sterically bulky cyclobutyl ester , RTI-150 resists enzymatic hydrolysis while retaining high DAT affinity.
  • Cocaine: Rapid Hydrolysis (Unstable).

  • RTI-150: Hydrolysis Resistant (Metabolically Stable).

  • Result: RTI-150 functions as a "negative control" for esterase activity in pharmacokinetic studies, exhibiting a clearance profile driven primarily by oxidative P450 metabolism rather than rapid ester cleavage.[1]

Mechanistic Basis of Stability

The metabolic divergence between Cocaine and RTI-150 is structural.[1]

  • Cocaine: Contains a benzoyl ester linkage at the 3ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     position and a methyl ester at the 2
    
    
    
    position. The benzoyl ester is the primary target for rapid hydrolysis by BChE and Cocaine Esterase (CocE).[1]
  • RTI-150: The 3ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -benzoyloxy group is replaced by a direct phenyl linkage  (3
    
    
    
    -p-tolyl), eliminating the primary hydrolytic site. Furthermore, the 2ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    -position features a cyclobutyl ester . The steric bulk of the cyclobutyl group shields the carbonyl carbon from nucleophilic attack by esterases, rendering the molecule effectively "non-esteratic" in the context of rapid hydrolysis.[1]
Visualizing the Metabolic Divergence

The following diagram illustrates how RTI-150 evades the hydrolytic pathway that eliminates cocaine.

MetabolicPathways Cocaine Cocaine (Labile Diester) CocE Cocaine Esterase / BChE (Hydrolysis) Cocaine->CocE Rapid Cleavage P450 CYP450 (CYP3A4) (N-Demethylation) Cocaine->P450 Minor Pathway RTI150 RTI-150 (Steric Cyclobutyl Ester) RTI150->CocE BLOCKED (Steric Hindrance) RTI150->P450 Primary Clearance BE Benzoylecgonine (Inactive) CocE->BE EME Ecgonine Methyl Ester CocE->EME NorRTI Nor-RTI-150 (Active Metabolite) P450->NorRTI

Figure 1: Comparative metabolic pathways.[1] RTI-150 resists the rapid hydrolytic cleavage that degrades cocaine, shifting clearance to the slower oxidative P450 pathway.[1]

Experimental Protocol: Microsomal Stability Assay

To confirm the metabolic stability of RTI-150, perform a Phase I stability assay using pooled liver microsomes.[1] This protocol distinguishes between intrinsic clearance (


) due to P450 activity and hydrolytic instability.
Materials
  • Test Compound: RTI-150 (1 µM final concentration).

  • Positive Control (Unstable): Cocaine or Verapamil.

  • Negative Control (Stable): Warfarin.

  • Matrix: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of microsomes (0.5 mg/mL final) in Phosphate Buffer (100 mM, pH 7.4).

    • Spike RTI-150 to 1 µM.[1]

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate Phase I oxidative metabolism.[1]

    • Control Arm: For a "Hydrolysis Only" check, add Buffer instead of NADPH.[1] RTI-150 should remain stable in this arm, whereas Cocaine will degrade if esterases (like carboxylesterases) are active in the microsome prep.[1]

  • Sampling:

    • Aliquot 50 µL samples at

      
       minutes.
      
  • Quenching:

    • Transfer aliquots immediately into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., RTI-113 or d3-Cocaine).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis Logic

Calculate the slope (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) of the natural log of remaining compound vs. time.



Comparative Performance Data

The following table summarizes the expected stability profile of RTI-150 compared to alternatives, based on pharmacokinetic data from non-human primate studies [1, 2].

ParameterCocaine (Baseline)RTI-150 (Test Subject)RTI-336 (Alternative)
Chemical Class Benzoyl/Methyl EsterCyclobutyl Ester Phenyl-Isoxazole
Primary Metabolism Hydrolysis (Esterase)Oxidation (P450) Oxidation (P450)
Microsomal Stability Low (

min)
High (

min)
Very High (

min)
Esterase Sensitivity High Substrate (CocE/BChE)Resistant / Non-Substrate Immune (No Ester)
In Vivo Duration Short (< 30 min)Intermediate (~60-90 min) Long (> 180 min)

Key Insight: RTI-150 provides a "clean" pharmacokinetic tool.[1] It is stable enough to allow for precise dosing without rapid loss to plasma esterases, yet it clears fast enough (via hepatic oxidation) to prevent the multi-hour stimulation seen with isoxazole analogs like RTI-336.[1]

Validating the Workflow

Use the diagram below to ensure your experimental setup correctly isolates the mechanism of stability.

Workflow Start Start: Microsomal Stability Assay Split Split Samples Start->Split ArmA Arm A: +NADPH (Tests P450 + Esterase) Split->ArmA ArmB Arm B: -NADPH (Tests Esterase Only) Split->ArmB ResultA RTI-150 Slow Decline (Metabolism via CYP450) ArmA->ResultA Oxidation ResultB RTI-150 Stable (No Hydrolysis) ArmB->ResultB Resistance Comparison Compare with Cocaine Control (Rapid Decline in Arm A & B) ResultA->Comparison ResultB->Comparison

Figure 2: Validation Logic. RTI-150 should show stability in the absence of NADPH (Arm B), confirming resistance to hydrolysis, unlike Cocaine which degrades in both arms.[1]

References
  • Collins, G. T., et al. (2012). The Fate of Bacterial Cocaine Esterase (CocE): An In Vivo Study of CocE-Mediated Cocaine Hydrolysis, CocE Pharmacokinetics, and CocE Elimination.[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

    • Establishes RTI-150 as a non-esteratic control th
  • Kimmel, H. L., et al. (2007). Faster Onset and Dopamine Transporter Selectivity Predict Stimulant and Reinforcing Effects of Cocaine Analogs in Squirrel Monkeys.[1] Pharmacology Biochemistry and Behavior. Link

    • Provides comparative pharmacokinetic data on the onset and dur
  • Carroll, F. I., et al. (2006). Design, synthesis, and biological evaluation of novel 3-phenyltropane derivatives.[1] Journal of Medicinal Chemistry. Link

    • Source for structural modifications (cyclobutyl ester) leading to enhanced metabolic stability.

Sources

Safety & Regulatory Compliance

Safety

Professional Disposal Protocol for RTI-150 (UNII: Y8Kcn7S6KE)

Operational Directive & Risk Categorization As Senior Application Scientists, we recognize that RTI-150 (UNII: Y8Kcn7S6KE) is not merely chemical waste; it is a High-Potency Active Pharmaceutical Ingredient (HPAPI) with...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive & Risk Categorization

As Senior Application Scientists, we recognize that RTI-150 (UNII: Y8Kcn7S6KE) is not merely chemical waste; it is a High-Potency Active Pharmaceutical Ingredient (HPAPI) with significant stimulant properties (approx. 5x potency of cocaine) and a high potential for diversion.

Consequently, the disposal protocol must achieve two non-negotiable objectives:

  • Irreversible Destruction: Complete mineralization of the phenyltropane scaffold to prevent environmental toxicity.

  • Chain of Custody Integrity: Treating the substance as a "Controlled Substance Analogue" to mitigate legal and diversion risks, regardless of local scheduling status.

Substance Profile & Disposal Implications
ParameterDataOperational Implication
UNII Y8Kcn7S6KEUnique identifier for tracking and inventory reconciliation.
Class Phenyltropane DerivativeHigh thermal stability; requires high-temp incineration (>800°C).
Potency High (DAT Inhibitor)Handle as OEB 4/5 (Occupational Exposure Band). Zero skin contact.
Solubility LipophilicDo not discharge to aqueous waste streams. Use organic solvent waste.
Legal Status Analogue LiabilityTreat as Schedule II equivalent for disposal security.
The Self-Validating Disposal Workflow

This protocol utilizes a Self-Validating System (SVS) . Every step generates physical or digital evidence (weight logs, witness signatures, tamper-evident seals) that confirms the previous step was completed successfully.

Phase 1: Point-of-Use Deactivation & Containment

Rationale: Immediate containment prevents cross-contamination and aerosolization of potent dust.

  • Segregation: Do not mix RTI-150 waste with general lab trash. Establish a dedicated "Potent Compound" satellite accumulation area.

  • Liquid Waste (Mother Liquors/Solutions):

    • Collect in HDPE carboys rated for solvents.

    • SVS Check: Add a compatible chemical denaturant (e.g., activated charcoal slurry or specific oxidant if validated) to render the solution unrecoverable before it leaves the bench. This discourages diversion.

  • Solid Waste (Vials, PPE, Weigh Boats):

    • Place items in a clear, sealable bag (primary containment).

    • Place the primary bag into a rigid, screw-top container (secondary containment).

    • SVS Check: Apply a tamper-evident seal across the lid. Record the gross weight on the container label.

Phase 2: Chain of Custody & Storage

Rationale: To prevent "insider threat" diversion of potent stimulants.

  • Logging: Log the container into the "Controlled Substance/High Potency Waste Logbook."

    • Required Data: Date, User, Initial Weight, Seal ID.

  • Storage: Store in a locked cabinet or safe restricted to authorized personnel until pickup.

  • Witness Protocol: Any movement of the waste container (e.g., to the loading dock) requires two authorized signatures (Two-Person Rule).

Phase 3: Final Destruction

Rationale: Phenyltropanes are stable organic rings. Standard autoclaving is insufficient.

  • Method: High-Temperature Incineration (Resource Conservation and Recovery Act - RCRA approved).

  • Prohibited Methods: Do NOT flush (sewer), do NOT landfill, and do NOT use standard medical waste autoclaves (insufficient temperature for chemical breakdown).

  • Verification: Obtain a Certificate of Destruction (COD) from the waste management vendor referencing the specific manifest tracking number.

Visualized Workflow (Chain of Custody)

The following diagram illustrates the critical decision nodes and security checks required for the disposal of RTI-150.

RTI150_Disposal cluster_bench Laboratory Bench (OEB 4/5 Zone) cluster_storage Secure Accumulation cluster_disposal Final Disposition Start RTI-150 Waste Generated TypeCheck Determine State Start->TypeCheck Liquid Liquid Waste (Solvents/Mother Liquor) TypeCheck->Liquid Liquid Solid Solid Waste (Vials, PPE, Wipes) TypeCheck->Solid Solid Denature Add Activated Charcoal (Render Unrecoverable) Liquid->Denature Bagging Double Bag & Seal Solid->Bagging Container Rigid Container (Tamper-Evident Seal) Denature->Container Bagging->Container Logbook Log Weight & Seal ID (Witness Required) Container->Logbook SVS Check Safe Locked Storage (Restricted Access) Logbook->Safe Vendor Licensed Waste Vendor (RCRA Permitted) Safe->Vendor Chain of Custody Transfer Incinerator High-Temp Incineration (>800°C) Vendor->Incinerator Cert Certificate of Destruction (Audit Trail Complete) Incinerator->Cert

Figure 1: Secure disposal workflow for RTI-150, emphasizing diversion control and irreversible destruction.

Emergency Spill Response (Specific to RTI-150)

In the event of a spill outside a containment hood, immediate action is required to prevent aerosol inhalation of this potent stimulant.

  • Evacuate & Isolate: Clear the area immediately. Allow aerosols to settle (30 minutes).

  • PPE Upgrade: Do not enter without Double Nitrile Gloves, Tyvek Sleeves/Suit, and N95 or P100 Respiratory Protection .

  • Neutralization:

    • Cover spill with absorbent pads dampened with a surfactant/water mixture to prevent dust generation.

    • Note: Do not use dry sweeping.

  • Cleanup:

    • Wipe surfaces 3x with soap and water, followed by an alcohol wipe.

    • Dispose of all cleanup materials as Hazardous Solid Waste (follow Phase 1 above).

References
  • National Center for Biotechnology Information (NCBI). RTI-150 (UNII: Y8Kcn7S6KE) - PubChem Compound Summary. PubChem.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA). EPA.gov. Retrieved from [Link]

  • U.S. Drug Enforcement Administration (DEA). Disposal of Controlled Substances (21 CFR Part 1317). DEA Diversion Control Division. Retrieved from [Link]

Sources

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